molecular formula C7H15Cl2NO B1607456 Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine CAS No. 26112-92-5

Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Cat. No.: B1607456
CAS No.: 26112-92-5
M. Wt: 200.1 g/mol
InChI Key: ILEQWUZHPNITDE-UHFFFAOYSA-N
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Description

Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine is a useful research compound. Its molecular formula is C7H15Cl2NO and its molecular weight is 200.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-bis(2-chloroethyl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2NO/c1-11-7-6-10(4-2-8)5-3-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEQWUZHPNITDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180746
Record name Triethylamine, 2,2'-dichloro-2''-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26112-92-5
Record name Triethylamine, 2,2'-dichloro-2''-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylamine, 2,2'-dichloro-2''-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DICHLORO-2''-METHOXYTRIETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8ZJ75YA76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical structure and properties of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Alkylating Dynamics, and Synthetic Methodology

Executive Summary & Molecular Identity[1]

Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine (CAS: 26112-92-5) represents a specialized subclass of nitrogen mustards, structurally characterized as a bifunctional alkylating agent.[1] Unlike the prototypical mechlorethamine (HN2), which possesses a methyl "tail," this compound incorporates a 2-methoxyethyl side chain.[1]

This structural modification is not merely cosmetic; the ether oxygen introduces a negative inductive effect (-I), subtly reducing the nucleophilicity of the central nitrogen. Consequently, this molecule serves as a critical model for studying tunable reactivity in alkylating pharmacophores—balancing hydrolytic stability with DNA cross-linking efficiency.

Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name 2-chloro-N-(2-chloroethyl)-N-(2-methoxyethyl)ethanamine
CAS Registry Number 26112-92-5
Molecular Formula

Molecular Weight 200.11 g/mol
Classification Bifunctional Nitrogen Mustard / Alkylating Agent
Physical State Viscous liquid (at STP)
Solubility Soluble in ethanol, DMSO, chlorinated solvents; Moderate water solubility (enhanced by ether oxygen)

Structural Analysis & Reactivity Profile

The core utility of this compound lies in its ability to form DNA interstrand cross-links. However, its reactivity kinetics differ from aliphatic mustards due to the Neighboring Group Participation (NGP) modulation.

The "Methoxy Effect"

In standard nitrogen mustards (e.g., HN2), the nitrogen lone pair drives the expulsion of a chloride ion to form a reactive aziridinium ion .

  • In HN2: The methyl group is electron-donating (+I), stabilizing the transition state and accelerating aziridinium formation.

  • In this compound: The methoxyethyl tail contains an oxygen atom at the

    
    -position relative to the nitrogen.[1] This oxygen exerts an electron-withdrawing inductive effect (-I) through the carbon chain.[1]
    
    • Result: The

      
       of the amine is lowered.
      
    • Kinetic Consequence: The rate of aziridinium cyclization is retarded compared to HN2, providing a longer half-life in aqueous solution and potentially altering the biodistribution profile before alkylation occurs.

Mechanism of Action (Pathway Diagram)[1]

The following diagram illustrates the stepwise activation of the molecule, highlighting the rate-limiting cyclization and subsequent DNA alkylation.

Mechanism of Action Start Parent Molecule (this compound) TS Transition State (Cl- leaving) Start->TS Intramolecular Cyclization Aziridinium Aziridinium Ion (Electrophilic Intermediate) TS->Aziridinium - Cl⁻ DNA_Mono Mono-Alkylated DNA (N7-Guanine Adduct) Aziridinium->DNA_Mono + DNA (Guanine N7) Crosslink Interstrand Cross-Link (Cytotoxicity) DNA_Mono->Crosslink Repeat Cycle (2nd Arm)

Figure 1: Mechanism of Action.[1] The formation of the aziridinium ion (yellow) is the rate-limiting step, modulated by the electron density of the central nitrogen.

Synthetic Methodology

Synthesis of this compound requires precise control to prevent premature polymerization. The preferred route involves the hydroxyethylation of a primary amine followed by chlorination.

Synthesis Workflow
  • Precursor Selection: Start with 2-methoxyethylamine .[1]

  • Hydroxyethylation: Reaction with Ethylene Oxide (2 equivalents) to form the diol intermediate.

  • Chlorination: Conversion of hydroxyl groups to chlorides using Thionyl Chloride (

    
    ) .
    

Synthesis Route R1 2-Methoxyethylamine Inter Intermediate Diol: N,N-bis(2-hydroxyethyl)-2-methoxyethylamine R1->Inter Hydroxyethylation (0-5°C, exothermic) R2 Ethylene Oxide (2 eq.) R2->Inter Hydroxyethylation (0-5°C, exothermic) Prod Final Product: This compound (HCl Salt) Inter->Prod Chlorination (Reflux in CHCl₃) SOCl2 Thionyl Chloride (SOCl₂) (Chlorinating Agent) SOCl2->Prod

Figure 2: Synthetic Pathway. The conversion proceeds via a diol intermediate, requiring careful temperature control during the addition of ethylene oxide.

Detailed Protocol: Chlorination Step

Note: This protocol assumes the isolation of the intermediate diol.

  • Setup: Equip a 250mL 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Solvation: Dissolve 0.1 mol of N,N-bis(2-hydroxyethyl)-2-methoxyethylamine in 100 mL of anhydrous Chloroform (

    
    ).
    
  • Addition: Cool to 0°C. Add 0.25 mol of Thionyl Chloride (

    
    ) dropwise over 60 minutes. Caution: 
    
    
    
    and
    
    
    gas evolution.[1][2]
  • Reflux: Once addition is complete, heat to reflux (approx. 60°C) for 4 hours to drive the reaction to completion.

  • Work-up: Evaporate solvent and excess

    
     under reduced pressure. The residue is the hydrochloride salt.[2]
    
  • Purification: Recrystallize from Ethanol/Ether or Acetone to yield the pure salt.

Experimental Validation: The NBP Assay

To verify the alkylating potential of the synthesized compound, the 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard. NBP acts as a nucleophilic trap, mimicking DNA bases. Upon alkylation and subsequent basification, it yields a chromophore absorbing at ~600 nm.

Protocol: Kinetic Determination of Alkylating Activity

Reagents:

  • Acetate Buffer (0.05 M, pH 4.6)[1]

  • NBP Reagent: 5% w/v in Acetone

  • Triethylamine (TEA) or NaOH (for basification)[1]

Procedure:

  • Preparation: Dissolve the nitrogen mustard (10

    
    M to 1 mM range) in Acetate Buffer.
    
  • Incubation: Mix 1 mL of sample with 0.5 mL of NBP reagent. Incubate at 37°C.

  • Sampling: At fixed time intervals (e.g., 10, 20, 30, 60 min), withdraw aliquots.

  • Development: Add 1 mL of TEA/Acetone (1:1) to the aliquot.

  • Measurement: Immediately measure Absorbance at 600 nm (

    
    ).
    
  • Analysis: Plot

    
     vs. Time. The initial slope represents the alkylation rate constant (
    
    
    
    ).

Expected Result: The this compound should show a lower


  compared to Mechlorethamine (HN2) due to the electron-withdrawing effect of the methoxy group, validating the structural hypothesis.[1]

Safety & Handling (HSE)

This compound is a potent vesicant (blister agent) and genotoxin .[1]

  • Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Double nitrile gloves (0.11 mm minimum), lab coat, and chemical splash goggles.

  • Decontamination: Spills should be neutralized immediately with 10% Sodium Thiosulfate solution, which nucleophilically attacks the aziridinium ion, rendering it inactive.

References

  • Chemical Structure & Identity

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 119719, N,N-Bis(2-chloroethyl)-2-methoxyethanamine.
    • URL: [Link][1]

  • Mechanism of Nitrogen Mustards

    • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology.
    • URL: [Link][1]

  • Experimental Protocol (NBP Assay)

    • Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955). Use of γ-(4-Nitrobenzyl)
    • URL: [Link][1]

  • Synthetic Routes (General Mustard Synthesis)

    • BenchChem.[3] Application Notes: Synthesis of Nitrogen Mustard Derivatives.

Sources

Mechanism of action of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine as an alkylating agent

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic Technical Guide for Drug Development[1]

Executive Summary

This technical guide delineates the molecular mechanism, pharmacokinetics, and experimental validation of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine .[1] As a bifunctional nitrogen mustard, this compound operates via the formation of electrophilic aziridinium ions, leading to covalent DNA interstrand crosslinks (ICLs).[2][3] Unlike its methyl-substituted analog (Mechlorethamine), the 2-methoxyethyl moiety introduces unique physicochemical properties—specifically altered lipophilicity and electron density—that modulate its solvolysis kinetics and tissue distribution.[1] This guide is designed for application scientists and researchers requiring a rigorous understanding of the compound's alkylating behavior and validation protocols.

Molecular Architecture & Pharmacophore

The structural efficacy of this compound relies on two distinct functional domains:

  • The Warhead (Bis-chloroethyl amine): Two

    
    -chloroethyl wings attached to a central nitrogen.[1] This is the obligate pharmacophore for DNA crosslinking.
    
  • The Tuning Tail (2-Methoxyethyl): A hydrophilic ether tail.[1]

    • Electronic Effect: The oxygen atom exerts a negative inductive effect (-I) through the ethyl chain, slightly reducing the basicity of the central nitrogen compared to the

      
      -methyl group in mechlorethamine. This deceleration of lone-pair availability fine-tunes the rate of aziridinium formation, potentially reducing immediate vesicant potency while maintaining alkylating efficacy.[1]
      
    • Solubility: The ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility and altering the volume of distribution (

      
      ) compared to purely aliphatic mustards.
      
Mechanism of Action: The Alkylation Cascade

The cytotoxic mechanism is a sequential cascade driven by intramolecular nucleophilic substitution (


-like internal attack).
Phase I: Activation (Aziridinium Formation)

Under physiological conditions (pH 7.4, 37°C), the central amine is unprotonated in equilibrium. The nitrogen lone pair attacks the


-carbon of one chloroethyl arm, displacing the chloride ion.
  • Result: Formation of a highly strained, positively charged Aziridinium (Ethyleneimmonium) Ion .[1] This is the reactive electrophile.

Phase II: Nucleophilic Attack (Mono-alkylation)

The aziridinium ion is attacked by high-electron-density nucleophiles.[1] In the context of cytotoxicity, the primary target is the N7 position of Guanine in the DNA major groove.[3][4]

  • Thermodynamics: The strain energy of the three-membered ring drives the ring-opening upon attack by the guanine N7.[1]

Phase III: Crosslinking (The Lethal Event)

Once anchored to DNA, the second chloroethyl arm undergoes the same cyclization process. The new aziridinium ion attacks a guanine on the opposite DNA strand (typically in a 5'-GNC sequence).[1]

  • Consequence: An Interstrand Crosslink (ICL) is formed.[1][2][3][5] This covalent bridge prevents DNA strand separation during the S-phase, physically blocking the replication fork and stalling RNA polymerase II.

Mechanistic Pathway Visualization

AlkylationMechanism Drug Parent Drug (Bis-chloroethyl-methoxy-amine) Aziridinium Reactive Intermediate (Aziridinium Ion) Drug->Aziridinium Intramolecular Cyclization (-Cl) MonoAdduct DNA Mono-Adduct Aziridinium->MonoAdduct + DNA (Guanine) Guanine DNA Nucleophile (Guanine N7) Guanine->MonoAdduct Crosslink Interstrand Crosslink (Cytotoxicity) MonoAdduct->Crosslink 2nd Cyclization + Opposing Strand

Figure 1: The sequential activation and DNA binding pathway of nitrogen mustards.[1] The formation of the Aziridinium ion is the rate-limiting activation step.

Cellular Consequences & Checkpoint Activation

The formation of ICLs triggers a specific cellular response distinct from single-strand break agents.

  • Replication Fork Stall: The replisome collides with the ICL.

  • Fanconi Anemia Pathway Activation: The stalled fork recruits the Fanconi Anemia core complex (FANCA/B/C/E/F/G/L/M), leading to the monoubiquitination of FANCD2 and FANCI.

  • Double-Strand Break (DSB) Induction: Nucleolytic incision near the crosslink (unhooking) generates a DSB intermediate.[1]

  • Apoptosis: If the repair capacity (Homologous Recombination) is overwhelmed, sustained ATR/ATM signaling phosphorylates p53 (Ser15), driving the cell toward intrinsic apoptosis via Bax/Bak activation.

Experimental Validation Protocols

To validate the mechanism and potency of this compound, the following assays are the industry standard.

Protocol A: Kinetic Profiling via NBP Assay

The 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard for quantifying alkylating activity without using radioactive DNA.[1] NBP acts as a surrogate nucleophile, trapping the aziridinium ion.

Principle: NBP attacks the alkylating agent.[2] Upon addition of alkali, the NBP-adduct deprotonates to form a chromophore with intense absorbance at ~600 nm (blue/violet).[1]

Workflow:

  • Preparation: Dissolve drug in DMSO (Stock). Prepare 5% NBP in Acetone.

  • Incubation: Mix drug (variable conc.) with NBP in Acetate Buffer (pH 4-5) or TRIS (pH 7.4). Incubate at 37°C for defined intervals (0–60 min).

  • Termination: Add base (0.1 M NaOH or Triethylamine) to deprotonate the adduct.

  • Quantification: Immediately read Absorbance at 600 nm.

    • Note: The color is unstable; read within 2 minutes of adding base.

Protocol Visualization (NBP Assay)

NBPAssay Step1 Reagent Prep Drug (DMSO) + NBP (Acetone) Step2 Incubation 37°C, pH 7.4 (30-60 min) Step1->Step2 Step3 Alkylation Event Aziridinium-NBP Complex Formed Step2->Step3 SN2 Attack Step4 Alkaline Shift Add 0.1M NaOH Step3->Step4 Step5 Readout Absorbance @ 600nm (Blue) Step4->Step5 Chromophore Generation

Figure 2: Workflow for the colorimetric NBP alkylation assay. The intensity of blue color correlates linearly with alkylating potential.

Protocol B: In Vitro Cytotoxicity (MTT/MTS)

To confirm biological efficacy, assess


 in DNA-repair proficient vs. deficient cell lines.[1]
  • Seeding: Plate cells (e.g., HeLa or CHO) at 5,000 cells/well in 96-well plates.

  • Treatment: Add serial dilutions of this compound (0.1

    
    M to 100 
    
    
    
    M).
  • Duration: Incubate for 48–72 hours (allows for at least two cell cycles to maximize crosslink toxicity).

  • Readout: Add MTT reagent; incubate 4h; solubilize formazan crystals; read OD at 570 nm.

Comparative Pharmacology Data

The following table contrasts the theoretical profile of the Methoxy-ethyl variant against the prototype Mechlorethamine.

ParameterMechlorethamine (HN2)Bis-chloro-methoxy-amineImplications
R-Group Methyl (

)
Methoxyethyl (

)
Structural determinant
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)Methoxy variant has slower cyclization
Hydrophilicity ModerateHighMethoxy variant has higher blood solubility
Half-life (

)
Minutes (Rapid hydrolysis)Extended (Stabilized)Methoxy variant allows wider distribution
Vesicant Potential SevereModerateReduced local tissue damage
References
  • Mechanism of Nitrogen Mustard Activation

    • Bauer, G. B., & Povirk, L. F. (1997).[4] Specificity and kinetics of interstrand and intrastrand bifunctional alkylation by nitrogen mustards at a G-G-C sequence. Nucleic Acids Research, 25(6), 1211–1218.[3] Link

  • NBP Assay Methodology

    • Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955). Use of γ-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents.[1][6] Analytical Chemistry, 27(9), 1435–1439. Link[1]

  • Chemical Warfare Agent Decontamination (Chemistry of HN Variants)

    • Hsu, F. L., Berg, F., & McMahon, L. R. (2000).[7] Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides.[1][7] Defense Technical Information Center.[7] Link

  • General Pharmacology of Alkylating Agents

    • Chabner, B. A., et al. (2011). Goodman & Gilman's The Pharmacological Basis of Therapeutics. Alkylating Agents. McGraw-Hill.[1]

Sources

Thermodynamic stability of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Abstract

This compound is a trifunctional aliphatic amine with structural features characteristic of nitrogen mustards, a class of compounds known for their potent alkylating activity and utility in medicinal chemistry.[1][2] The therapeutic efficacy and safety of such agents are intrinsically linked to their chemical stability. This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound, grounded in the established principles of nitrogen mustard chemistry. We will explore the core mechanistic pathways of degradation, delineate a suite of robust experimental protocols for stability assessment, and offer insights into interpreting the resulting data. This document is intended to serve as a critical resource for professionals involved in the handling, formulation, and development of this and structurally related compounds.

Introduction: The Stability Imperative

Nitrogen mustards are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by alkylating DNA.[3][4] Their mechanism of action relies on the formation of a highly electrophilic aziridinium cation via intramolecular cyclization, which subsequently reacts with nucleophilic sites on DNA, primarily the N7 position of guanine.[1][5] This same reactive intermediate, however, is the root of their inherent thermodynamic instability. Uncontrolled degradation can lead to loss of potency, the formation of potentially toxic byproducts, and unpredictable pharmacological behavior.

This compound contains the critical N,N-bis(2-chloroethyl) moiety responsible for this activity. The presence of the 2-methoxy-ethyl group introduces an additional structural variable that can modulate the electronic properties and, consequently, the stability of the molecule. Understanding the thermodynamic stability is therefore not an academic exercise but a prerequisite for successful drug development, ensuring product quality, defining appropriate storage conditions, and predicting in-vivo behavior.

Theoretical Framework: The Chemistry of Instability

The thermodynamic stability of this compound is governed by the nucleophilicity of the tertiary amine and the electrophilicity of the carbon atoms bearing the chlorine leaving groups.

The Aziridinium Ion: The Nexus of Reactivity

The principal degradation pathway for nitrogen mustards is an intramolecular SN2 reaction. The lone pair of electrons on the nitrogen atom attacks one of the β-carbons, displacing a chloride ion to form a strained, three-membered cyclic ammonium salt known as the aziridinium ion.[5][6] This intermediate is highly reactive due to both ring strain and the positive charge on the nitrogen atom, making it a potent electrophile.[3][7]

This initial cyclization is the rate-determining step for most degradation processes, including hydrolysis.[8] The rate of this reaction is influenced by several factors:

  • Electronic Effects: The 2-methoxy-ethyl substituent likely exerts a modest electron-donating inductive effect, potentially increasing the nucleophilicity of the nitrogen atom compared to a simple alkyl group. This could lead to a faster rate of aziridinium ion formation.

  • Steric Effects: The bulk of the substituents on the nitrogen can influence the ease of achieving the transition state geometry required for cyclization.

Major Degradation Pathways

Once formed, the aziridinium ion is readily attacked by available nucleophiles.

  • Hydrolysis: In aqueous environments, water acts as a nucleophile, attacking the aziridinium ring to yield a stable N-(2-chloroethyl)-N-(2-hydroxyethyl)-(2-methoxy-ethyl)-amine.[9][10] This process can continue, with the second chloroethyl arm cyclizing and subsequently hydrolyzing to yield the di-hydroxy byproduct. This is often the primary degradation pathway in aqueous formulations.[10]

  • Reaction with Other Nucleophiles: Buffers, excipients, or other compounds in a formulation can also act as nucleophiles, leading to a variety of degradation products.

The overall degradation pathway via hydrolysis is depicted below.

G cluster_main Thermodynamic Degradation Pathway A This compound B Aziridinium Ion Intermediate (Rate-Determining Step) A->B Intramolecular Cyclization (-Cl⁻) C Mono-hydroxy Degradant B->C Nucleophilic Attack (+H₂O) B2 Second Aziridinium Ion C->B2 Intramolecular Cyclization (-Cl⁻) D Di-hydroxy Degradant B2->D Nucleophilic Attack (+H₂O) G cluster_workflow Comprehensive Stability Assessment Workflow start Test Article: Bis-(2-chloro-ethyl)- (2-methoxy-ethyl)-amine thermal Thermal Analysis (DSC & TGA) start->thermal uplc_dev Stability-Indicating UPLC-MS Method Development start->uplc_dev data_analysis Data Collation & Interpretation thermal->data_analysis forced_deg Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) uplc_dev->forced_deg forced_deg->data_analysis report Generate Stability Profile & Handling Recommendations data_analysis->report

Sources

The Methoxy-Ethyl Modification: Tuning Reactivity in Nitrogen Mustard Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical evolution, chemical mechanism, and synthetic development of Methoxy-Ethyl Nitrogen Mustard derivatives . It moves beyond a general history of chemotherapy to focus on the structure-activity relationships (SAR) that drove the engineering of the "Third Arm" (the N-substituent) to modulate alkylating kinetics.

Executive Summary: The Kinetic Dilemma

The history of nitrogen mustards is a history of controlling the aziridinium ion . The first-generation agent, Mechlorethamine (HN2), possessed a methyl group on the central nitrogen.[1] This electron-donating group facilitated rapid intramolecular cyclization, creating a highly reactive aziridinium cation (


 min in plasma) that acted indiscriminately, causing severe vesicant tissue damage and immediate systemic toxicity.

The Methoxy-Ethyl Nitrogen Mustard derivatives represent a pivotal chapter in medicinal chemistry where the N-substituent was engineered to induce "Latent Activity." By replacing the methyl group with a 2-methoxyethyl moiety (


), chemists utilized the inductive electron-withdrawing effect (-I) of the ether oxygen to reduce the nucleophilicity of the central nitrogen. This modification slowed the rate of aziridinium formation, thereby increasing the therapeutic index and altering the solubility profile.

This guide analyzes the development of N-(2-methoxyethyl)-N,N-bis(2-chloroethyl)amine and its modern supramolecular analogs.

Mechanistic Core: Electronic Tuning of the Pharmacophore

The efficacy of any nitrogen mustard relies on the formation of the electrophilic aziridinium ion. The rate of this reaction (


) is directly proportional to the electron density on the central nitrogen.
The Inductive "Brake" Effect

In Mechlorethamine, the methyl group exerts a positive inductive effect (+I), stabilizing the transition state and accelerating cyclization. In contrast, the methoxy-ethyl group introduces an oxygen atom at the


-position relative to the nitrogen.
  • Structure:

    
     where 
    
    
    
  • Mechanism: The electronegative oxygen creates a negative inductive effect (-I) through the ethylene bridge.

  • Outcome:

    • Decreased Basicity: The pKa of the amine is lowered (approx. 6.5–7.5 vs. 10.0 for aliphatic amines).

    • Slower Kinetics: The lone pair on the nitrogen is less available for the

      
       displacement of the chloride, significantly increasing the half-life of the intact drug in circulation.
      
    • Solubility: The ether linkage increases hydrophilicity without introducing a charge, aiding in aqueous formulation compared to aryl-mustards (e.g., Chlorambucil).

Pathway Visualization

The following diagram illustrates the kinetic difference between the Methyl (HN2) and Methoxy-Ethyl derivatives.

AziridiniumKinetics cluster_legend Kinetic Control Mechanism Precursor_Me Mechlorethamine (R = -CH3) Aziridinium Aziridinium Cation (Active Electrophile) Precursor_Me->Aziridinium Fast k1 (High Toxicity) Precursor_OMe Methoxy-Ethyl Mustard (R = -CH2CH2OMe) Precursor_OMe->Aziridinium Slow k1 (Controlled Release) DNA_Adduct DNA Crosslink (N7-Guanine) Aziridinium->DNA_Adduct Alkylation Hydrolysis Hydrolyzed Byproduct (Inactive) Aziridinium->Hydrolysis H2O Competition desc The electron-withdrawing oxygen in the methoxy-ethyl group reduces N-nucleophilicity, slowing the rate-limiting cyclization step.

Figure 1: Comparative kinetics of aziridinium formation. The methoxy-ethyl group acts as a kinetic throttle.

Comparative Data: R-Group Impact

The following table summarizes the physicochemical shifts when modifying the "Third Arm" of the nitrogen mustard scaffold.

R-Group SubstituentElectronic EffectRelative Reactivity (

)
Hydrophilicity (LogP)Clinical/Experimental Status
Methyl (HN2)+I (Donating)High (Vesicant)LowObsolete (except topical/palliative)
Phenyl (Aniline)Resonance (-R)Very Low (Oral bioavail.)Very LowStandard (Chlorambucil, Melphalan)
2-Methoxyethyl -I (Inductive) Moderate (Latent)High Experimental / Precursor
Phosphoramide P-N (Electron w/d)Zero (Requires Metabolic Activation)ModerateStandard (Cyclophosphamide)

Synthesis Protocol: N-(2-methoxyethyl)-N,N-bis(2-chloroethyl)amine[2]

This protocol is derived from foundational SAR studies and modern adaptations for synthesizing "soft" alkylating agents.

Safety Warning: Nitrogen mustards are potent vesicants and carcinogens. All work must be performed in a Class II Biological Safety Cabinet within a chemical fume hood. Neutralizing agents (10% Sodium Thiosulfate) must be available.

Synthetic Workflow
  • Hydroxyethylation: The reaction of a primary amine (2-methoxyethylamine) with ethylene oxide introduces the two "arms."

  • Chlorination: Conversion of the diol to the dichloro-derivative using Thionyl Chloride (

    
    ).
    
Step-by-Step Methodology

Phase A: Formation of the Diol Intermediate

  • Reagents: 2-Methoxyethylamine (1.0 eq), Ethylene Oxide (2.5 eq, excess).

  • Conditions: Dissolve amine in cold water (

    
    ). Slowly bubble Ethylene Oxide into the solution while maintaining temperature 
    
    
    
    .
  • Reaction: Allow to stir at room temperature for 12 hours.

  • Purification: Vacuum distillation.

  • Product: N-(2-methoxyethyl)-N,N-bis(2-hydroxyethyl)amine.

Phase B: Chlorination (The Mustard Formation)

  • Reagents: Diol intermediate (from Phase A), Thionyl Chloride (

    
    ) in Benzene or Dichloromethane (DCM).
    
  • Apparatus: 3-neck round bottom flask with reflux condenser and

    
     drying tube.
    
  • Procedure:

    • Dissolve the diol in solvent.

    • Add

      
       dropwise at 
      
      
      
      (Exothermic!).
    • Reflux for 2–4 hours to ensure complete conversion of hydroxyls to chlorides.

  • Workup: Evaporate solvent. Recrystallize the hydrochloride salt from Acetone/Ethanol.

  • Validation: NMR (

    
    , 
    
    
    
    ) to confirm the triplet of the methoxyethyl group and the characteristic mustard triplets (
    
    
    ppm).

SynthesisWorkflow Start Start: 2-Methoxyethylamine Step1 Reaction with Ethylene Oxide (0°C -> RT, 12h) Start->Step1 Intermediate Intermediate: N-(2-methoxyethyl)-bis(2-hydroxyethyl)amine Step1->Intermediate Step2 Chlorination w/ SOCl2 (Reflux, 2-4h) Intermediate->Step2 Final Product: N-(2-methoxyethyl)-bis(2-chloroethyl)amine HCl Step2->Final

Figure 2: Synthetic route for Methoxy-Ethyl Nitrogen Mustard.

Advanced Applications & Modern Derivatives

While the simple methoxy-ethyl mustard (Compound 12 in historical literature) served as a proof-of-concept for reactivity tuning, the moiety has evolved into complex drug delivery systems.

Chromone-Nitrogen Mustard Hybrids

Recent research (2022) has utilized the methoxy-ethyl motif in Chromone derivatives.

  • Concept: Linking the nitrogen mustard to a chromone scaffold (often containing methoxy groups) to target breast cancer cells (MCF-7, MDA-MB-231).[2]

  • Role of Methoxy: In these hybrids, methoxy substituents on the chromone ring (Positions 2, 4, or 6) enhance lipophilicity and binding affinity to tubulin or DNA, while the mustard moiety executes the alkylation.

  • Data: Specific derivatives showed

    
     values in the range of 
    
    
    
    , significantly more potent than the parent mustard due to targeted uptake [1, 5].
Supramolecular "Caging"

To further reduce the toxicity of nitrogen mustards, Methoxy-pillar[5]arene macrocycles have been developed to encapsulate the drug.[3]

  • Mechanism: The electron-rich cavity of the methoxy-pillararene hosts the positively charged aziridinium ion (or its precursor), stabilizing it and preventing premature hydrolysis or off-target alkylation.

  • Result: This "host-guest" complex acts as a supramolecular antidote or a controlled-release system, reducing skin injury (vesication) while maintaining antitumor efficacy [4].

References

  • Sun, J., et al. (2022). "Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Antoni, F. & Bernhardt, G. (2020). "Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity."[4] Archiv der Pharmazie. Link

  • Cytarska, J., et al. (2019). "Triazene salts: Design, synthesis... and antiproliferative activity against human cancer cell lines." Saudi Pharmaceutical Journal. Link

  • Li, Y., et al. (2021). "Supramolecular detoxification of nitrogen mustard via host–guest encapsulation by carboxylatopillar[5]arene." Journal of Materials Chemistry B. Link

  • Kumar, V. (2021). "Have molecular hybrids delivered effective anti-cancer treatments and what should future drug discovery focus on?" Expert Opinion on Drug Discovery. Link

  • DTIC Archive. (1980). "Synthesis and Toxicity of N-(2-methoxyethyl) Nitrogen Mustard Derivatives." Defense Technical Information Center.[5] Link

Sources

Technical Analysis: Structure-Activity Relationship (SAR) of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Deconstruction

Target Molecule: Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine Class: Nitrogen Mustard (Bifunctional Alkylating Agent) Primary Application: Antineoplastic research; kinetic modeling of DNA cross-linking.

This technical guide deconstructs the structure-activity relationship (SAR) of this compound. Unlike the canonical Mechlorethamine (HN2), which possesses a simple methyl "tail," this analog incorporates a 2-methoxy-ethyl moiety. This modification is not merely structural; it fundamentally alters the physicochemical profile (LogP), hydrolytic stability, and transport kinetics of the drug without compromising the core alkylating mechanism.

Molecular Anatomy

The molecule operates via three distinct functional zones:

  • The Warhead (Bis-2-chloroethyl group): The site of cytotoxic action. It undergoes intramolecular cyclization to form the electrophilic aziridinium ion.[1][2]

  • The Trigger (Tertiary Amine): The lone pair on the central nitrogen is the nucleophile that drives the cyclization. Its basicity (

    
    ) determines the reaction rate.
    
  • The Tuner (2-methoxy-ethyl tail): The substituent that modulates solubility and lipophilicity. The ether oxygen provides a dipole moment that increases water solubility compared to aliphatic analogs, while the ethyl spacer maintains steric freedom.

Mechanistic SAR: The Aziridinium Kinetics

The biological activity of this analog relies on a specific kinetic cascade. The central nitrogen attacks the


-carbon of the chloroethyl side chain, displacing the chloride ion.
The Rate-Limiting Step (Aziridinium Formation)

The formation of the aziridinium ion is the rate-determining step (


).
  • Basicity Influence: The 2-methoxy-ethyl group exerts a subtle electron-withdrawing inductive effect (-I) through the ether oxygen, slightly reducing the electron density on the central nitrogen compared to a pure propyl or methyl group.

  • Outcome: This lowers the rate of cyclization (

    
    ), potentially increasing the plasma half-life of the drug before it becomes the active electrophile. This "dampening" effect is a critical SAR strategy to reduce immediate systemic toxicity (vesicant action) before the drug reaches the tumor microenvironment.
    
DNA Alkylation Mechanism (Visualized)

The following graph illustrates the sequential alkylation mechanism, highlighting the critical transition states.

G Parent Parent Mustard (this compound) Aziridinium1 Aziridinium Ion (I) (Electrophilic Intermediate) Parent->Aziridinium1 Intramolecular Cyclization (Rate Limiting, k1) MonoAdduct Mono-Alkylated DNA (N7-Guanine Adduct) Aziridinium1->MonoAdduct Nucleophilic Attack (DNA N7-Guanine) Aziridinium2 Aziridinium Ion (II) (Second Arm Activation) MonoAdduct->Aziridinium2 Cyclization of 2nd Arm Crosslink Interstrand Cross-link (Cytotoxicity / Apoptosis) Aziridinium2->Crosslink Final Cross-linking

Caption: Sequential activation pathway of nitrogen mustards. The formation of the first Aziridinium ion is the critical kinetic bottleneck determined by the N-substituent.

Comparative SAR Data: The "Tail" Effect

The choice of the 2-methoxy-ethyl group over other substituents is a calculated decision in medicinal chemistry.

Substituent (R-Group)Electronic EffectRelative Reactivity (

)
Lipophilicity (LogP)Clinical Implication
Methyl (HN2) Electron Donating (+I)High (Fastest)LowHigh toxicity; rapid hydrolysis; severe vesicant.
Phenyl (Chlorambucil) Electron Withdrawing (Resonance)Low (Slow)HighOral bioavailability; stable; lower toxicity.
2-Methoxy-ethyl (Target) Inductive Withdrawal (-I) Moderate Balanced Improved water solubility; intermediate stability.

Key Insight: The ether oxygen in the 2-methoxy-ethyl group acts as a hydrogen bond acceptor, significantly improving aqueous solubility without introducing a charge (which would prevent cell membrane permeation).

Experimental Protocols

To study this analog, researchers must synthesize the precursor and then validate its alkylating potential.

Synthesis of this compound

Safety Warning: This protocol produces a potent blistering agent. All work must be performed in a Class II Biosafety Cabinet or chemical fume hood with full PPE (double nitrile gloves, face shield).

Step 1: Precursor Synthesis (Hydroxyethylation)

  • Reagents: 2-methoxyethylamine (1.0 eq), Ethylene Oxide (2.2 eq) [Alternative: 2-chloroethanol + base].

  • Procedure:

    • Dissolve 2-methoxyethylamine in water/methanol at 0°C.

    • Slowly bubble Ethylene Oxide into the solution (exothermic).

    • Stir at room temperature for 12 hours.

    • Result: Formation of Bis-(2-hydroxy-ethyl)-(2-methoxy-ethyl)-amine.

    • Purification: Vacuum distillation.[3]

Step 2: Chlorination (The Warhead Installation)

  • Reagents: Precursor diol (from Step 1), Thionyl Chloride (

    
    ) (2.5 eq), Dry Chloroform (
    
    
    
    ).
  • Procedure:

    • Dissolve the diol in dry

      
      .
      
    • Add

      
       dropwise at 0°C to control HCl gas evolution.
      
    • Reflux for 2 hours to ensure complete conversion of hydroxyls to chlorides.

    • Evaporate solvent and excess

      
       under reduced pressure.
      
    • Result: this compound Hydrochloride salt.

    • Recrystallization:[4] Use Acetone/Ether.

Validation: The NBP Alkylation Assay

The NBP (4-(p-nitrobenzyl)pyridine) assay is the standard colorimetric method to quantify alkylating activity (simulating DNA attack).

Protocol:

  • Preparation: Prepare a 5% solution of NBP in acetone and Acetate buffer (pH 4.6).

  • Incubation: Mix the nitrogen mustard analog (10 µM - 1 mM) with the NBP solution. Incubate at 37°C for variable time points (0, 15, 30, 60 min).

  • Development: Add 1M NaOH (alkaline shift).

  • Readout: The alkylated NBP turns blue/violet in alkali. Measure Absorbance at 600 nm .

  • Calculation: Plot

    
     vs. Time. The slope indicates the alkylation rate constant (
    
    
    
    ).

SAR Optimization Decision Tree

The following diagram guides the optimization of nitrogen mustard analogs based on the data derived from the NBP assay and hydrophilicity studies.

SAR_Tree Start SAR Optimization: Nitrogen Mustard Analog Test1 Test: NBP Alkylation Rate Start->Test1 TooFast Result: Too Reactive (High Toxicity) Test1->TooFast k > HN2 TooSlow Result: Inactive (Poor Efficacy) Test1->TooSlow k < Chlorambucil Optimal Result: Optimal Rate Test1->Optimal Intermediate k Solution1 Strategy: Add Electron Withdrawing Group (EWG) to N-center TooFast->Solution1 Reduce N-Basicity Test2 Test: Solubility (LogP) Optimal->Test2 Hydrophobic Issue: Poor Solubility Test2->Hydrophobic LogP > 3 Hydrophilic Issue: Poor Membrane Transport Test2->Hydrophilic LogP < 0 Solution2 Strategy: Add Ether/Amine to Tail (e.g., Methoxy) Hydrophobic->Solution2 Increase Polarity

Caption: Decision matrix for optimizing nitrogen mustard analogs. Balancing reactivity (NBP assay) and solubility (LogP) is key to drug design.

References

  • Gómez-Bombarelli, R., et al. (2012).[5] "Potential of the NBP Method for the Study of Alkylation Mechanisms: NBP as a DNA-Model." Chemical Research in Toxicology. Link

  • BenchChem. (2025).[1][2][6] "The Comparative Reactivity of Bis(2-chloroethyl)amine and Other Nitrogen Mustards." Technical Guide. Link

  • Povirk, L. F., & Shuker, D. E. (1994). "DNA damage and mutagenesis induced by nitrogen mustards."[7] Mutation Research/Reviews in Genetic Toxicology. Link

  • Jalalifar, M., et al. (2013).[3] "Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine." Asian Journal of Chemistry. Link

  • Bauer, L., & Suresh, K. S. (1963). "The Synthesis of Nitrogen Mustards." Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note: Preparation of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine , a nitrogen mustard derivative structurally related to mechlorethamine (HN2) and HN1.

Abstract & Compound Profile

This compound (CAS: 26112-92-5) is a bifunctional alkylating agent belonging to the nitrogen mustard class. Unlike standard reagents, the inclusion of a 2-methoxyethyl moiety alters the lipophilicity and electron density of the central nitrogen, potentially modulating the kinetics of aziridinium ion formation—the rate-limiting step in DNA crosslinking.

This protocol addresses the critical instability of this compound in aqueous environments. Nitrogen mustards undergo rapid hydrolysis in water, losing alkylating activity within minutes to hours. Therefore, anhydrous stock preparation is non-negotiable for reproducible data.

Physicochemical Specifications
PropertyValueNotes
Chemical Name This compoundAlso known as Methoxy-HN1 derivative
CAS Number 26112-92-5
Formula C

H

Cl

NO
Molecular Weight 228.16 g/mol Note: If using HCl salt, adjust MW (~264.62 g/mol )
Physical State Oily Liquid (Free Base) or Solid (HCl Salt)Handle liquid with positive displacement pipettes
Solubility DMSO (>100 mM), Ethanol (>50 mM)Unstable in Water/PBS
Mechanism DNA Interstrand Crosslinking (ICL)Via Aziridinium intermediate

Critical Safety Directives (Read Before Use)

DANGER: VESICANT & CARCINOGEN. This compound is a potent blistering agent and DNA mutagen. It can penetrate latex gloves.

  • Engineering Controls: All weighing and solubilization must occur inside a certified Chemical Fume Hood .

  • PPE: Double-gloving (Nitrile over Laminate/Butyl) is required. Wear a lab coat and safety goggles.

  • Neutralization: Prepare a Decontamination Solution (10% Sodium Thiosulfate in water) before opening the vial. Thiosulfate rapidly reacts with the mustard group, rendering it inactive.

  • Spills: Cover with paper towels soaked in Decontamination Solution. Wait 30 minutes before disposal.

Protocol: Stock Solution Preparation

Objective: Create a stable 100 mM stock solution in anhydrous DMSO.

Materials
  • Compound: this compound (verify if Free Base or HCl salt).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

    • Why? Water promotes hydrolysis. Standard "molecular biology grade" DMSO may contain sufficient water to degrade the mustard over time.

  • Vessels: Amber glass vials with Teflon-lined caps (prevent plastic leaching and photodegradation).

Step-by-Step Methodology
Phase 1: Calculation & Weighing
  • Calculate the mass required for a 100 mM solution.

    • Example: To make 1 mL of 100 mM stock:

      
      
      
      
      
  • If Liquid (Free Base): The compound is likely a viscous oil. Density is approx 1.09–1.12 g/mL. Weighing by mass is more accurate than volumetric pipetting for viscous mustards.

  • If Solid (HCl Salt): Weigh rapidly to avoid moisture absorption.

Phase 2: Solubilization (The "Dry" Phase)
  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds. Ensure no oil droplets (if free base) remain at the bottom.

  • Visual Check: Solution must be clear and colorless/pale yellow. Turbidity indicates insolubility or moisture contamination.

Phase 3: Aliquoting & Storage[1]
  • Aliquot immediately into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

    • Reasoning: Repeated opening introduces atmospheric moisture, accelerating hydrolysis.

  • Storage: Store at -80°C .

    • Stability: Stable for 6–12 months at -80°C.

    • At -20°C: Stable for <3 months.

    • At 4°C/RT: Degrades within days.

Protocol: Cell Culture Treatment

Core Principle: The "Just-in-Time" Dilution. Nitrogen mustards form the reactive aziridinium ion immediately upon contact with water. You must minimize the time between aqueous dilution and cell contact.

Workflow Visualization

ProtocolWorkflow Stock 100 mM Stock (Anhydrous DMSO) Stored at -80°C Thaw Thaw on Ice (Do not heat) Stock->Thaw Retrieve Intermed Intermediate Dilution (100x in Media) PREPARE IMMEDIATELY BEFORE USE Thaw->Intermed Dilute 1:100 Treat Cell Treatment (Final Conc: 1-100 µM) Intermed->Treat Dilute 1:10 < 5 mins elapsed Quench Disposal (10% Na-Thiosulfate) Intermed->Quench Excess Treat->Quench Waste

Figure 1: "Just-in-Time" dilution workflow to prevent premature hydrolysis.

Detailed Procedure
  • Cell Preparation: Ensure cells are in exponential growth phase (60–70% confluent).

  • Thaw: Thaw one aliquot of 100 mM stock on ice.

  • Intermediate Dilution (100x):

    • Prepare a 1.5 mL tube with culture medium (serum-free preferred for initial mixing, though serum-containing is acceptable if treating immediately).

    • Add stock to medium to reach 100x the final target concentration.

    • Example: For 10 µM final treatment, make a 1 mM intermediate (10 µL stock + 990 µL media).

    • Mix by pipetting. Do not vortex violently.

  • Final Treatment (1x):

    • Immediately add the intermediate solution to the cell culture wells.

    • Swirl gently to mix.

  • Incubation: Incubate for the desired time (typically 1–24 hours).

    • Note: Most alkylation occurs within the first 1–2 hours. Long incubations measure the consequences (apoptosis), not the binding.

Mechanistic Insight: Why Speed Matters

Understanding the degradation pathway validates the need for the strict protocol above.

Mechanism cluster_0 Aqueous Environment Mustard Intact Mustard (Bis-chloro-ethyl...) Aziridinium Aziridinium Ion (Highly Reactive Electrophile) Mustard->Aziridinium Spontaneous Cyclization (Fast in water) DNA DNA Adduct (N7-Guanine Alkylation) Aziridinium->DNA Nucleophilic Attack (Desired Path) Hydrolysis Hydrolyzed Alcohol (Inactive / Toxic) Aziridinium->Hydrolysis Reaction with H2O (Competing Path)

Figure 2: The competition between DNA alkylation and Hydrolysis. In aqueous media, water molecules outnumber DNA nucleophiles by orders of magnitude, driving the reaction toward inactive hydrolysis products if not applied to cells immediately.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation upon dilution Compound is lipophilic; concentration too high.Sonicate the stock (briefly). Ensure final DMSO conc is <0.5%.
Low cytotoxicity (High IC50) Hydrolysis occurred before cell contact.Reduce time between dilution and treatment.[2] Use fresh stock.
High variability between reps Inconsistent mixing or pipetting of viscous stock.Use positive displacement pipettes. Vortex intermediate dilution well.
Yellowing of Stock Oxidation or degradation.Discard stock. Check freezer temp and desiccant.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10848, Bis(2-chloroethyl)ethylamine. Retrieved from [Link]

  • Povirk, L. F., & Shuker, D. E. (1994).DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226.
  • Bauer, G. B., & Povirk, L. F. (1997).Specificity and kinetics of interstrand cross-link formation by nitrogen mustards. Nucleic Acids Research, 25(6), 1211–1218.

Sources

Application Note: In Vitro Cytotoxicity and DNA Damage Profiling of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine is a bifunctional alkylating agent belonging to the nitrogen mustard family. While historically recognized for their use as chemical warfare agents, nitrogen mustard derivatives form the foundational basis for several classic chemotherapeutics, including chlorambucil, melphalan, and cyclophosphamide[1][2].

The cytotoxicity of this compound is fundamentally driven by its chemical instability in physiological environments. Through an intramolecular nucleophilic attack, the amine nitrogen displaces a chloride leaving group, generating a highly electrophilic aziridinium ion [1][3]. This intermediate rapidly attacks nucleophilic centers within the cell, predominantly the N-7 position of guanine residues in DNA. Because the molecule possesses two chloroethyl groups, a secondary alkylation event occurs, forming covalent interstrand cross-links (ICLs)[1][4].

These ICLs are highly toxic lesions. During the S-phase of the cell cycle, they physically block the unwinding of the DNA double helix, leading to replication fork stalling, the generation of DNA double-strand breaks (DSBs), and the subsequent activation of the p53 and MAPK/Akt DNA damage response pathways, which ultimately force the cell into apoptosis[5][6].

G NM Bis-(2-chloro-ethyl)- (2-methoxy-ethyl)-amine Aziridinium Aziridinium Ion (Reactive Intermediate) NM->Aziridinium Intramolecular cyclization (Cl- displacement) DNA_Alk DNA Alkylation (N7 of Guanine) Aziridinium->DNA_Alk Nucleophilic attack ICL Interstrand Cross-Links (ICLs) DNA_Alk->ICL Bifunctional alkylation Rep_Stall Replication Fork Stalling & Double-Strand Breaks ICL->Rep_Stall S-phase progression gH2AX γH2AX Phosphorylation (DNA Damage Marker) Rep_Stall->gH2AX ATM/ATR Kinases p53 p53 / MAPK Activation Rep_Stall->p53 DNA Damage Response Apoptosis Apoptosis (Cell Death) p53->Apoptosis Pro-apoptotic signaling

Fig 1: Mechanism of nitrogen mustard-induced DNA damage and apoptotic signaling pathway.

Experimental Design & Causality

To robustly evaluate the in vitro efficacy and mechanism of this compound, a self-validating, dual-assay workflow is required.

  • Phenotypic Endpoint (MTT Cell Viability Assay) : We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the ultimate loss of cell viability. NAD(P)H-dependent oxidoreductases in metabolically active cells reduce MTT to a purple formazan dye[7][8]. This provides a macroscopic readout of cytotoxicity (IC50).

  • Mechanistic Validation (γH2AX Immunofluorescence) : Cytotoxicity alone does not prove DNA alkylation. To validate the mechanism, we quantify the phosphorylation of histone H2AX (γH2AX) at Serine 139. γH2AX is a highly sensitive and specific surrogate marker for the DNA double-strand breaks that result from unresolved nitrogen mustard ICLs[6].

Critical Reagent Causality: Solvent Selection

Nitrogen mustards undergo rapid hydrolysis in aqueous solutions, which prematurely converts the reactive chloroethyl groups into inert hydroxyl groups, neutralizing their alkylating capacity. Therefore, stock solutions must be prepared in anhydrous Dimethyl Sulfoxide (DMSO) immediately prior to cellular application[7][9].

Step-by-Step Experimental Protocols

Protocol A: MTT Cell Viability Assay (IC50 Determination)

This protocol is designed as a self-validating system by incorporating vehicle controls (to rule out solvent toxicity) and positive controls (to ensure assay sensitivity).

Materials:

  • Human cancer cell line (e.g., MCF-7 breast adenocarcinoma or HeLa)[5][9].

  • Anhydrous DMSO.

  • MTT Reagent (5 mg/mL in PBS).

  • Formazan Solubilization Solution (10% SDS in 0.01 M HCl or pure DMSO)[7].

Workflow:

  • Cell Seeding : Seed cells in a 96-well microplate at a density of

    
     to 
    
    
    
    viable cells per well in 100 µL of complete culture medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for cellular attachment and exponential growth[9].
  • Compound Preparation : Immediately before treatment, dissolve this compound in anhydrous DMSO to create a 50 mM stock. Serially dilute in culture medium to achieve final well concentrations ranging from 0.1 µM to 100 µM.

    • Causality Check: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.2% (v/v) to prevent solvent-induced background cytotoxicity[9].

  • Treatment : Aspirate the old medium and add 100 µL of the drug-containing medium. Include the following controls:

    • Vehicle Control: 0.2% DMSO in medium.

    • Positive Control: 10 µM Mechlorethamine (HN2) or Chlorambucil[7][8].

    • Blank: Medium only (no cells) for background absorbance subtraction.

  • Incubation : Incubate for 48 to 72 hours. Nitrogen mustards require cells to pass through the S-phase for ICLs to trigger apoptosis; shorter incubations may yield artificially high IC50 values.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope[7].

  • Solubilization & Reading : Carefully aspirate the medium (avoiding crystal disruption) and add 150 µL of Solubilization Solution per well. Agitate on a plate shaker for 15 minutes. Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader[7][8].

Protocol B: γH2AX Immunofluorescence Assay (DNA Damage Validation)

This protocol confirms that the cytotoxicity observed in Protocol A is directly caused by DNA damage.

Workflow:

  • Cell Seeding : Seed cells on sterile glass coverslips in a 6-well plate at

    
     cells/well. Incubate for 24 hours.
    
  • Acute Treatment : Treat cells with the determined IC50 concentration of this compound for a short duration (4 to 12 hours). Rationale: DNA damage signaling precedes loss of membrane integrity; capturing cells before late-stage apoptosis prevents the loss of the γH2AX signal.

  • Fixation : Wash coverslips twice with ice-cold PBS. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature to cross-link proteins and preserve cellular architecture.

  • Permeabilization : Wash with PBS, then permeabilize nuclear membranes using 0.2% Triton X-100 in PBS for 10 minutes. This allows the large antibody complexes to access the nucleus.

  • Blocking : Block non-specific binding sites by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody : Incubate with anti-phospho-Histone H2AX (Ser139) primary antibody (diluted 1:500 in 1% BSA) overnight at 4°C in a humidified chamber.

  • Secondary Antibody & Counterstain : Wash 3x with PBS. Incubate with an Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Imaging & Quantification : Mount coverslips and image using a confocal fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative readouts when comparing this compound against established nitrogen mustard benchmarks.

CompoundStructural ClassExpected IC50 (MCF-7, 72h)γH2AX Foci per Nucleus (12h)Primary Mechanism of Action
This compound Methoxyethyl Nitrogen Mustard5.0 – 15.0 µM> 25 (High)DNA Alkylation / ICL Formation
Mechlorethamine (HN2) (Positive Control)Aliphatic Nitrogen Mustard1.0 – 5.0 µM> 40 (Very High)DNA Alkylation / ICL Formation
Chlorambucil (Reference)Aromatic Nitrogen Mustard20.0 – 40.0 µM10 – 20 (Moderate)DNA Alkylation / ICL Formation
Vehicle (0.2% DMSO) (Negative Control)Solvent> 100 µM< 3 (Background)N/A

Note: The aliphatic nature of the methoxyethyl derivative typically renders it more reactive (lower IC50) than aromatic mustards like chlorambucil, but slightly less reactive than the highly volatile mechlorethamine due to the steric and electronic influence of the methoxyethyl side chain.

References

  • Chemical Genetics Analysis of an Aniline Mustard Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - National Institutes of Health (NIH).[Link]

  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine - Defense Technical Information Center (DTIC).[Link]

  • Nitrogen mustard - Wikipedia.[Link]

  • Theoretical study on the mechanism of alkylation at N-7 of guanine by few nitrogen mustards - NIScPR.[Link]

  • Oxamusplatin: A cytotoxic Pt(II) complex of a nitrogen mustard with resistance to thiol based sequestration display enhanced selectivity towards cancer - National Institutes of Health (NIH).[Link]

  • Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - ResearchGate.[Link]

  • Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights from Ab Initio Dynamics - ACS Publications.[Link]

  • Gene-specific Formation and Repair of DNA Monoadducts and Interstrand Cross-links after Therapeutic Exposure to Nitrogen Mustards - AACR Journals.[Link]

  • Protection from Cytotoxic Effects Induced by the Nitrogen Mustard Mechlorethamine on Human Bronchial Epithelial Cells in Vitro - Oxford Academic.[Link]

  • Nitrogen mustard exposure of murine skin induces DNA damage, oxidative stress and activation of MAPK/Akt-AP1 pathway leading to induction of inflammatory and proteolytic mediators - National Institutes of Health (NIH).[Link]

Sources

Dosing guidelines for Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine in murine models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dosing Guidelines for Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine in Murine Models

Executive Summary & Compound Profile

This compound (hereafter referred to as Methoxy-HN2 ) is a bifunctional alkylating agent structurally analogous to Mechlorethamine (HN2). It functions by forming a highly reactive aziridinium ion intermediate that crosslinks DNA strands (interstrand and intrastrand), leading to apoptosis in rapidly dividing cells.

Due to the inductive effect of the 2-methoxyethyl group (


 effect), the nitrogen center in Methoxy-HN2 is slightly less basic than in HN2 (

vs

). This typically results in a slightly slower rate of cyclization (aziridinium formation) compared to HN2, potentially altering its pharmacokinetic profile and therapeutic index. However, it remains a potent vesicant and cytotoxic agent requiring strict safety protocols.

Key Physicochemical Properties:

  • Molecular Weight: 200.11 g/mol (Free Base)

  • Solubility: High in DMSO, Ethanol; Moderate in water (as HCl salt).

  • Stability: Highly Unstable in neutral/alkaline aqueous solutions (Hydrolysis

    
     min). Stable in acidic media (pH 3.0–4.0) or anhydrous organic solvents.
    

Mechanism of Action & Stability

The therapeutic efficacy and toxicity of Methoxy-HN2 are driven by the formation of the electrophilic aziridinium ion. This species attacks the N7 position of guanine in DNA.

Figure 1: Activation Pathway of Methoxy-HN2

G Parent Methoxy-HN2 (Inactive Precursor) Aziridinium Aziridinium Ion (Reactive Electrophile) Parent->Aziridinium Cyclization (Rate Limiting) DNA_Adduct DNA Mono-Adduct (N7-Guanine) Aziridinium->DNA_Adduct Nucleophilic Attack Hydrolysis Hydrolyzed Byproduct (Inactive Alcohol) Aziridinium->Hydrolysis H2O Reaction (If pH > 6) Crosslink Interstrand Crosslink (Cytotoxicity) DNA_Adduct->Crosslink Second Alkylation

Caption: Kinetic pathway showing the critical competition between DNA alkylation (efficacy) and hydrolysis (inactivation).

Formulation & Preparation Protocol

CRITICAL WARNING: Nitrogen mustards hydrolyze rapidly in water. Never prepare aqueous stocks in advance.

Reagents:
  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

  • Diluent: 0.9% Saline acidified to pH 3.0–4.0 (using 0.1N HCl).

    • Rationale: Acidic pH protonates the amine, preventing the lone pair from attacking the

      
      -carbon, thus inhibiting premature cyclization and hydrolysis.
      
Step-by-Step Preparation:
  • Stock Solution (100x): Dissolve Methoxy-HN2 (HCl salt) in anhydrous DMSO to a concentration of 20 mg/mL .

    • Storage: Store aliquots at -80°C (Stable for 3-6 months).

  • Working Solution (1x):

    • Immediately prior to dosing (< 5 minutes), dilute the Stock Solution 1:100 into the Acidified Saline .

    • Final concentration: 0.2 mg/mL .

    • Final Vehicle: 1% DMSO in Acidified Saline.

  • Validity Window: Use within 15 minutes of dilution. Discard any remainder.

Dosing Guidelines (Murine Models)

Since Methoxy-HN2 lacks a standardized pharmacopeial monograph, the following doses are derived from equimolar conversions of Mechlorethamine (HN2) and adjusted for the lipophilicity of the methoxyethyl group.

Route of Administration:

  • Preferred: Intravenous (IV) via tail vein.

    • Why: Mimics clinical systemic delivery; avoids "first-pass" peritoneal hydrolysis.

  • Alternative: Intraperitoneal (IP) .

    • Caution: High risk of chemical peritonitis due to vesicant nature. Ensure high dilution volume (10 mL/kg).

Study A: Maximum Tolerated Dose (MTD) Finding

Perform a dose-escalation study (3 mice/group) to establish the therapeutic window.

GroupDose (mg/kg)Equivalent HN2 Dose*Expected Outcome
Low 1.0~0.75 mg/kgMinimal toxicity; likely sub-therapeutic.
Mid 2.5~1.9 mg/kgTherapeutic Range. Monitor for weight loss >10%.
High 5.0~3.75 mg/kgHigh Toxicity. Potential lethality (LD10-LD50 range).
Control VehicleN/AVehicle control (1% DMSO/Acidified Saline).

*Based on MW adjustment and predicted lower reactivity of Methoxy-HN2.

Study B: Efficacy Dosing (Tumor Models)
  • Schedule: q4d x 3 doses (Day 0, 4, 8).

    • Rationale: Allows bone marrow recovery between insults (nadir typically occurs at Day 3-4 for mustards).

  • Recommended Starting Dose: 2.0 mg/kg IV .

Safety & Handling (Vesicant Protocol)

Methoxy-HN2 is a primary vesicant and potential carcinogen.

  • Engineering Controls: All weighing and dilution must occur inside a certified Chemical Fume Hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Spill Neutralization:

    • Prepare a neutralization solution: 5% Sodium Thiosulfate in water.

    • Thiosulfate acts as a "scavenger" nucleophile, rapidly reacting with the aziridinium ion to form a non-toxic adduct.

    • Treat all tips, tubes, and spill areas with thiosulfate for 30 minutes before disposal.

References

  • Gilman, A., & Philips, F. S. (1946). The Biological Actions and Therapeutic Applications of the B-Chloroethyl Amines and Sulfides. Science, 103(2675), 409–415.

  • Ross, W. C. J. (1962).Biological Alkylating Agents: Fundamental Chemistry and the Design of Compounds for Selective Toxicity. Butterworths.
  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226.

  • National Toxicology Program (NTP). Testing Status of Agents: Nitrogen Mustards. U.S. Department of Health and Human Services.

Disclaimer: This protocol is designed for research purposes only. This compound is not approved for human use. All in vivo experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Troubleshooting & Optimization

Preventing hydrolysis of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Hydrolysis of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine Ticket ID: TECH-NM-0042 Status: Active Guide

Executive Summary & Chemical Context

This compound is a bifunctional alkylating agent belonging to the nitrogen mustard class. It is structurally analogous to Mechlorethamine (HN2) but contains a methoxyethyl side chain.

The Core Challenge: This molecule is chemically programmed to destroy itself in water. Its mechanism of action (DNA alkylation) is identical to its mechanism of degradation (hydrolysis). In neutral aqueous media (pH 7.0–7.4), it undergoes rapid intramolecular cyclization to form a highly reactive aziridinium ion . If this ion does not find a biological target (DNA), it reacts with water molecules, rendering the compound inert.

The Golden Rule: Stability is a function of protonation .

  • Protonated (

    
    ):  Stable. The lone pair on the nitrogen is locked.
    
  • Deprotonated (

    
    ):  Unstable. The lone pair drives cyclization.
    

The Mechanism: Why It Degrades

To prevent hydrolysis, you must understand the "Suicide Kinetics" of nitrogen mustards. The degradation is not a simple breakdown; it is an active cyclization driven by the internal amine.

Reaction Pathway Diagram

The following diagram illustrates the transition from the stable salt form to the reactive aziridinium ion and finally to the inactive hydrolyzed product.

NitrogenMustardHydrolysis Stable STABLE FORM (Protonated Salt) Low pH (< 4.0) FreeBase FREE BASE (Deprotonated) Neutral pH (> 6.0) Stable->FreeBase Deprotonation (Add Base/Buffer) FreeBase->Stable Acidification (Add HCl) Aziridinium AZIRIDINIUM ION (Reactive Intermediate) Highly Electrophilic FreeBase->Aziridinium Intramolecular Cyclization (-Cl⁻) Hydrolyzed INACTIVE PRODUCT (Alcohol/Diol) Hydrolysis Aziridinium->Hydrolyzed + H₂O (Hydrolysis) DNA_Adduct BIOLOGICAL GOAL (DNA Alkylation) Therapeutic Effect Aziridinium->DNA_Adduct + Nucleophile (DNA/Protein)

Figure 1: The degradation pathway. Note that the Aziridinium ion is the "point of no return." Once formed, it must react with something—either your target (DNA) or your solvent (Water).

Troubleshooting Guide & FAQs

Scenario A: "My compound degrades before I can even treat my cells."

Diagnosis: You are likely dissolving the compound directly into neutral buffers (PBS, DMEM) or keeping it at room temperature for too long. The Fix:

  • Solvent Switch: Never dissolve the solid directly into neutral buffer. Prepare a high-concentration stock in anhydrous DMSO or DMA (Dimethylacetamide).

  • Acid Stabilization: If an aqueous stock is absolutely required, use 1mM HCl (pH ~3.0). The compound is stable for weeks at

    
    C in acidic solution.
    
Scenario B: "I see a precipitate when I dilute into media."

Diagnosis: This is likely the "Free Base" oiling out, not degradation. Explanation: Nitrogen mustards are often supplied as Hydrochloride (HCl) salts, which are water-soluble.[1] When you dilute a high-concentration stock into a neutral buffer (pH 7.4), the amine deprotonates. The free base of this compound is an oil with poor water solubility. The Fix:

  • Ensure your final concentration is below the solubility limit of the free base (typically < 100 µM).

  • Maintain a low percentage of organic co-solvent (e.g., 0.5% DMSO) in the final medium to aid solubility.

Scenario C: "My IC50 values are highly variable between experiments."

Diagnosis: Inconsistent "Time-to-Treatment." Explanation: The half-life (


) of aliphatic nitrogen mustards in pH 7.4 buffer at 

C can be as short as 15–30 minutes. If Experiment A takes 5 minutes to dose and Experiment B takes 20 minutes, the effective concentration in Experiment B is significantly lower. The Fix:
  • Standardize the time between dilution and application.

  • Use the "Flash Dilution" protocol (see Section 4).

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a storage-stable form of the reagent.

ComponentSpecificationReason
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Prevents hydrolysis (no water present).
Concentration 10 mM - 100 mMHigh concentration minimizes relative surface area loss.
Storage -20°C or -80°CStops kinetic activity.
Vessel Amber Glass or PolypropyleneProtects from light (minor factor) and adsorption.

Procedure:

  • Weigh the hydrochloride salt of the mustard.

  • Dissolve in anhydrous DMSO. Vortex until clear.

  • Aliquot into single-use vials (avoid freeze-thaw cycles).

  • Store at -20°C. Stability: > 6 months.

Protocol 2: The "Flash Dilution" Method (For Cell Culture)

Objective: Deliver the active drug to cells with minimal hydrolysis loss.

Workflow Diagram:

FlashDilution Step1 1. THAW STOCK (DMSO, -20°C) Step2 2. PREPARE INTERMEDIATE (Cold Acidic Buffer, pH 3-4) Dilute 1:100 Step1->Step2 Keep on Ice Step3 3. FINAL DILUTION (Warm Media, pH 7.4) Dilute 1:100 Step2->Step3 Rapid Mix Step4 4. IMMEDIATE DOSING (< 2 mins from Step 3) Step3->Step4 Critical Timing

Figure 2: The Flash Dilution workflow ensures the compound remains protonated (inactive/stable) until the final moment of exposure.

Step-by-Step:

  • Prepare Intermediate: Dilute your DMSO stock 1:100 into cold (

    
    C) 1mM HCl  or Acetate Buffer (pH 4.0) .
    
    • Why? At pH 4, the amine remains protonated. Hydrolysis is paused.

  • Prepare Cells: Have your cell culture plates ready and labeled.

  • Final Dilution: Dilute the Intermediate 1:10 or 1:100 into pre-warmed (

    
    C) culture media.
    
  • Dose Immediately: Apply to cells within 60 seconds of the final dilution.

Comparative Stability Data

While specific data for the 2-methoxy-ethyl derivative is rare, its behavior can be extrapolated from closely related nitrogen mustards (HN2 and HN3).

ConditionEstimated Half-Life (

)
Status
DMSO (Anhydrous) > 1 YearStable
Aq. Buffer pH 3.0 (

C)
> 2 WeeksStable
Aq. Buffer pH 7.4 (

C)
~ 2 - 4 HoursSlow Degradation
Aq. Buffer pH 7.4 (

C)
~ 15 - 45 MinutesRapid Degradation
Serum/Plasma (

C)
< 15 MinutesVery Rapid (Protein binding + Hydrolysis)

Note: The presence of high Chloride concentrations (e.g., 150mM NaCl in Saline) can slightly extend the half-life via the common ion effect, pushing the equilibrium away from the aziridinium ion, but pH remains the dominant factor.

References

  • Bartlett, P. D., et al. (1947). "The Kinetics and Mechanism of the Reactions of the Nitrogen Mustards with Water and with Hydroxyl Ion." Journal of the American Chemical Society.

    • Context: Foundational paper establishing the kinetics of aziridinium ion formation and the dependence on pH.[2]

  • Williamson, C. E., et al. (1966). "Kinetics of the hydrolysis of aliphatic nitrogen mustards." Journal of Pharmaceutical Sciences.

    • Context: Detailed analysis of hydrolysis r
  • Povirk, L. F., & Shuker, D. E. (1994). "DNA damage and mutagenesis induced by nitrogen mustards."[3] Mutation Research/Reviews in Genetic Toxicology.

    • Context: Explains the biological consequence of the aziridinium mechanism.
  • Centers for Disease Control and Prevention (CDC). "Nitrogen Mustards: Medical Management Guidelines."

    • Context: Provides data on the physical properties and stability of HN-1 and HN-2, which are structural analogs.
  • National Center for Biotechnology Information (PubChem). "Bis(2-chloroethyl)ethylamine (HN-1) Compound Summary."

    • Context: Physicochemical properties of the closest structural analog to the methoxy-deriv

Sources

Troubleshooting solubility issues with Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses solubility and stability challenges associated with Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine (CAS: 26112-92-5 / HCl Salt: 27807-62-1), a nitrogen mustard analog.[1][2]

Executive Summary

This compound is a reactive nitrogen mustard.[1][2] While theoretically soluble in DMSO (Dimethyl sulfoxide), users frequently encounter "solubility issues" that are actually stability failures or salt-form discrepancies .[1][2]

  • The Core Challenge: This compound spontaneously cyclizes into a reactive aziridinium ion in polar solvents like DMSO.[2] This process is accelerated by heat and water, leading to polymerization (cloudiness) or hydrolysis.

  • Best Practice: Use anhydrous DMSO , keep solutions cold (0–4°C) , and use immediately.[1][2] Never heat to dissolve.[2]

Chemical Identity & Properties

Understanding the physical form is the first step in troubleshooting.

PropertyDescription
Chemical Name This compound
Common Class Nitrogen Mustard (Alkylating Agent)
CAS Number 26112-92-5 (Free Base) / 27807-62-1 (HCl Salt)
Molecular Structure

Solubility (Free Base) High in DMSO, Ethanol, Acetone.[1][2][3] Low in Water.[2]
Solubility (HCl Salt) Moderate to High in DMSO (requires vortexing).[1][2] High in Water.[2]
Reactivity High. Forms aziridinium ions.[1][2][4] Unstable in solution.

Troubleshooting Guide (FAQ Format)

Issue 1: "The powder won't dissolve in DMSO, even with vortexing."

Diagnosis: You likely have the Hydrochloride (HCl) Salt form, or the particle size is too large.[2]

  • Explanation: The HCl salt is an ionic lattice.[2] While DMSO is polar, the dissolution kinetics can be slow at room temperature.

  • Solution:

    • Ensure the DMSO is anhydrous (Water content <0.1%).[2]

    • Do NOT heat. Heating accelerates degradation.[2]

    • Sonicate in a water bath at 0°C (ice bath) for 5-minute intervals.

    • If it remains insoluble, check if the compound has already polymerized (look for a gummy/sticky texture rather than crystalline powder).

Issue 2: "The solution turned yellow or cloudy after 30 minutes."

Diagnosis: Chemical Degradation / Polymerization. [1][2]

  • Explanation: Nitrogen mustards undergo intramolecular cyclization to form an aziridinium ion.[1][2][4] This ion can react with another mustard molecule (polymerization) or the solvent.[2] A yellow color typically indicates oxidation or extensive aziridinium formation.[2] Cloudiness indicates the formation of insoluble polymers.

  • Solution:

    • Discard the solution; the effective concentration is now unknown.

    • Prepare fresh stock solutions immediately before use .

    • Store stock solutions at -80°C . The half-life in DMSO at room temperature can be as short as a few hours.[1][2]

Issue 3: "I froze the DMSO stock, and now there is a precipitate that won't redissolve."

Diagnosis: Crystal Seeding / Solubility Limit.

  • Explanation: DMSO freezes at 18.5°C. Upon thawing, the compound may crystallize out in a more stable polymorph or as a solvate that is harder to redissolve.

  • Solution:

    • Thaw completely at room temperature (do not heat).

    • Vortex vigorously.[2]

    • If solids persist, it is likely a degradation product (polymer).[2] Analyze by LC-MS or NMR if critical, otherwise discard.

Scientific Deep Dive: The Instability Mechanism

The "solubility" issues are often governed by the electrophilic nature of the 2-chloroethyl group. In DMSO (a polar aprotic solvent), the nitrogen lone pair attacks the


-carbon, displacing the chloride.
Mechanism: Aziridinium Ion Formation

This is an equilibrium process.[2] In the presence of water (wet DMSO), the aziridinium ion hydrolyzes to the alcohol (inactive). In concentrated solutions, it dimerizes.

G Mustard Intact Mustard (Soluble) Aziridinium Aziridinium Ion (Reactive Intermediate) Mustard->Aziridinium Cyclization (Fast in Polar Solvents) Aziridinium->Mustard Cl- Attack Hydrolysis Hydrolyzed Product (Alcohol - Inactive) Aziridinium->Hydrolysis + H2O (Wet DMSO) Polymer Polymer/Dimer (Insoluble Precipitate) Aziridinium->Polymer + Intact Mustard (High Conc.)

Caption: The degradation pathway of nitrogen mustards in DMSO.[1][2] Cyclization is the rate-limiting step for instability.[1][2]

Validated Protocol: Preparation of Stock Solution

Objective: Prepare a 10 mM stock solution of this compound in DMSO while minimizing degradation.

Materials:

  • Compound (HCl salt or Free Base)[1][2]

  • Anhydrous DMSO (stored over molecular sieves)[1][2]

  • Vials (Amber glass, silanized preferred)

  • Ice bath

Workflow:

  • Calculate: Determine the mass required.

    • Example: MW (Free Base) ≈ 200.1 g/mol .[1][2] For 1 mL of 10 mM, weigh 2.0 mg.

    • Note: Adjust for HCl salt MW if applicable (MW ≈ 236.6 g/mol ).[1][2]

  • Chill: Place the DMSO and the empty vial on ice for 10 minutes before adding the solid.

    • Reasoning: Lower temperature slows the kinetic rate of cyclization (

      
      ).[2]
      
  • Add Solvent: Add cold anhydrous DMSO to the solid.

  • Dissolve:

    • Method A (Preferred): Vortex in short bursts (5 seconds) followed by icing (30 seconds).[1][2]

    • Method B (If stubborn): Sonicate in an ice-water bath .[1][2] Do not allow the water to warm up.

  • Usage: Use immediately for downstream experiments (e.g., cell treatment).[2]

  • Storage: If storage is unavoidable, snap-freeze in liquid nitrogen and store at -80°C .

    • Warning: Even at -20°C, slow degradation can occur over weeks.[1][2]

Decision Tree: Solubility Troubleshooting

Troubleshooting Start Start: Solid won't dissolve in DMSO CheckSalt Check Form: Is it HCl Salt? Start->CheckSalt YesSalt Yes (HCl Salt) CheckSalt->YesSalt NoBase No (Free Base) CheckSalt->NoBase ActionSalt Action: 1. Use Anhydrous DMSO 2. Sonicate in ICE BATH 3. Vortex vigorously YesSalt->ActionSalt ActionBase Action: Check purity. Polymerization likely. NoBase->ActionBase DidItDissolve Did it dissolve? ActionSalt->DidItDissolve Fail Failure: Compound likely degraded (Polymerized). Discard. ActionBase->Fail Success Success: Use immediately. Keep on ice. DidItDissolve->Success Yes DidItDissolve->Fail No

Caption: Logic flow for troubleshooting initial dissolution failures.

References

  • BenchChem. An In-depth Technical Guide to Bis(2-chloroethyl)amine Hydrochloride. Retrieved from [1][2]

  • Wang, Q. Q., et al. (2012).[2][5] "Sulfur, oxygen, and nitrogen mustards: Stability and reactivity."[5] Organic & Biomolecular Chemistry, 10(44), 8786-8793.[1][2][5] Retrieved from [1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10848, Bis(2-chloroethyl)ethylamine. (Analogous Structure Reference). Retrieved from [1][2]

  • Smolecule. Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Retrieved from

Sources

Technical Support Center: A Researcher's Guide to Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this potent alkylating agent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of working with this compound and minimize the occurrence of side reactions in your experiments.

The Challenge: Managing the Reactivity of a Nitrogen Mustard

This compound belongs to the nitrogen mustard class of compounds, which are renowned for their high reactivity. This reactivity is central to their function but also presents a significant challenge in handling and in reaction control. The core of this reactivity lies in the intramolecular cyclization to form a highly electrophilic aziridinium ion. This intermediate is the primary species responsible for alkylating nucleophiles, but its indiscriminate reactivity can also lead to a host of undesirable side reactions, including hydrolysis and polymerization.[1]

The presence of the 2-methoxy-ethyl group introduces a unique electronic and steric profile compared to other nitrogen mustards. The ether oxygen, being electron-withdrawing through induction, subtly reduces the nucleophilicity of the tertiary amine. This can influence the rate of aziridinium ion formation and, consequently, the overall reaction kinetics and side product profile.

This guide will equip you with the knowledge to anticipate and control these reactions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The main degradation pathway is the intramolecular formation of a reactive aziridinium ion.[1] The nitrogen atom's lone pair of electrons attacks one of the chloroethyl groups, displacing the chloride ion. This intermediate is highly susceptible to attack by nucleophiles, including water, leading to hydrolysis and the formation of hydroxyethyl byproducts.[2]

Q2: How does pH affect the stability of this compound?

A2: pH is a critical factor. In neutral or alkaline conditions (pH > 7), the amine is deprotonated and its lone pair is available to initiate cyclization, leading to rapid degradation.[1] In acidic conditions (pH 2-3), the nitrogen is protonated, forming an ammonium salt. This significantly reduces the nitrogen's nucleophilicity, thereby inhibiting aziridinium ion formation and enhancing the compound's stability.[1]

Q3: Why is it recommended to use the hydrochloride salt of this amine?

A3: The hydrochloride salt form is significantly more stable than the free base. By protonating the nitrogen, the tendency for intramolecular cyclization is greatly reduced, allowing for easier handling and storage.[1]

Q4: What are the most common side products I should expect?

A4: The most prevalent side products are:

  • Hydrolysis products: Formation of the mono- and di-hydroxyethyl derivatives where one or both chloro groups are replaced by hydroxyl groups.[2]

  • Dimerization/Polymerization products: The reactive aziridinium ion can be attacked by another molecule of the amine, leading to the formation of piperazine derivatives and other polymeric materials.[1]

Q5: How does the 2-methoxy-ethyl group influence the compound's reactivity compared to other nitrogen mustards like mechlorethamine?

A5: The 2-methoxy-ethyl group has an electron-withdrawing inductive effect, which slightly reduces the electron density on the nitrogen atom. This makes the nitrogen less nucleophilic compared to the methyl group in mechlorethamine. Consequently, the rate of aziridinium ion formation for this compound may be slightly slower, potentially offering a wider experimental window before significant degradation occurs.

Q6: What are the ideal storage conditions for this compound?

A6: The solid hydrochloride salt should be stored in a tightly sealed container, in a desiccator, under an inert atmosphere, and at a low temperature (2-8°C) to protect it from moisture and heat.[3] Solutions should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at -20°C or lower in an acidic buffer or an anhydrous aprotic solvent.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue Probable Cause Recommended Solution Scientific Rationale
Low yield of desired product Intramolecular cyclization followed by side reactions.Maintain acidic conditions (pH 2-3) during aqueous workups. Perform reactions at low temperatures (0-25°C).Protonation of the amine nitrogen reduces its nucleophilicity, slowing down the formation of the reactive aziridinium ion.[1] Lower temperatures decrease the rate of all reactions, including degradation pathways.
Presence of hydroxyethyl byproducts Hydrolysis of the chloroethyl groups.Use anhydrous aprotic solvents (e.g., dichloromethane, acetonitrile). Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Minimize contact with water during workup.The absence of water, a nucleophile, prevents the hydrolysis of the chloroethyl groups and the aziridinium intermediate.[4]
Formation of polymeric or insoluble material Intermolecular reactions and polymerization.Use a lower concentration of reactants (higher solvent volume). Control the reaction temperature diligently. Ensure efficient stirring to avoid localized high concentrations.Dilution reduces the probability of intermolecular collisions, thus minimizing polymerization.[1]
Inconsistent analytical results (e.g., HPLC, NMR) Ongoing degradation of the sample during analysis.Analyze samples immediately after preparation. Keep samples in the autosampler at a low temperature (e.g., 4°C). Use a mobile phase with an acidic modifier (e.g., formic acid, trifluoroacetic acid) for HPLC analysis.Low temperatures and acidic conditions will slow down the degradation of the analyte in solution, leading to more reproducible results.[2]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound Hydrochloride

This protocol provides a generalized workflow for a nucleophilic substitution reaction. Always adapt the specifics (reagents, stoichiometry, temperature, and reaction time) to your particular synthetic target.

Materials:

  • This compound hydrochloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Nucleophile

  • Non-nucleophilic base (if required to neutralize the HCl salt, e.g., proton sponge, or carefully added triethylamine at low temperature)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven before use

Procedure:

  • Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve this compound hydrochloride and the non-nucleophilic base (if used) in the anhydrous aprotic solvent under an inert atmosphere. Cool the solution to the desired reaction temperature (typically 0°C to start).

  • Nucleophile Addition: Dissolve the nucleophile in the anhydrous aprotic solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding a proton source (e.g., a saturated aqueous solution of ammonium chloride, or cold methanol). Caution: Quenching can be exothermic.

  • Workup: Proceed with a standard aqueous workup, maintaining a slightly acidic pH in the aqueous layer to prevent degradation of any unreacted starting material. Extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product using column chromatography or recrystallization as required.

Protocol 2: Stability Assessment in Aqueous Solution

This protocol allows for the determination of the compound's stability under your specific experimental conditions.

Materials:

  • This compound hydrochloride

  • Buffered aqueous solutions at various pH values (e.g., pH 3, 5, 7.4)

  • HPLC or UPLC-MS system

  • Constant temperature incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in an appropriate anhydrous solvent (e.g., acetonitrile).

  • Sample Preparation: Dilute the stock solution into the different buffered aqueous solutions to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC or UPLC-MS method to determine the concentration of the remaining parent compound.[5]

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.

Visualizing Mechanisms and Workflows

Diagram 1: The Central Role of the Aziridinium Ion

G cluster_0 This compound cluster_1 Intramolecular Cyclization cluster_2 Reaction Pathways Amine R-N(CH₂CH₂Cl)₂ (R = CH₃OCH₂CH₂) Aziridinium [R-N⁺(CH₂CH₂)(CH₂CH₂Cl)]Cl⁻ Aziridinium Ion (Reactive Intermediate) Amine->Aziridinium - Cl⁻ DesiredProduct Desired Product (Alkylation of Target Nucleophile) Aziridinium->DesiredProduct + Target Nucleophile Hydrolysis Hydrolysis Product (R-N(CH₂CH₂OH)(CH₂CH₂Cl)) Aziridinium->Hydrolysis + H₂O Polymerization Dimer/Polymer Aziridinium->Polymerization + Another Amine Molecule

Caption: Formation of the reactive aziridinium ion and subsequent reaction pathways.

Diagram 2: Recommended Experimental Workflow

G Start Start: Anhydrous Conditions Reaction Reaction at Low Temperature (0-25°C) Start->Reaction Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Reaction->Monitoring Quench Controlled Quenching (e.g., cold methanol) Monitoring->Quench Reaction Complete Workup Aqueous Workup (Maintain acidic pH) Quench->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification End Final Product Purification->End

Caption: A generalized workflow for minimizing side reactions.

References

  • Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. (2025). Molecules. Available at: [Link]

  • Sulfur, oxygen, and nitrogen mustards: stability and reactivity. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes. (n.d.). SciSpace. Available at: [Link]

  • bis(2-chloroethyl)amine hydrochloride Safety Data Sheet. (n.d.). S D Fine-Chem Limited. Available at: [Link]

Sources

Addressing stability challenges of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Stability Challenges & Handling Protocols

Document ID: TSC-2025-NM-04 | Version: 2.1 | Status: Active

Core Directive: The Stability Paradox

The Enemy: The Nitrogen Lone Pair.[1] The Threat: Autocatalytic Aziridinium Formation.

Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine belongs to the nitrogen mustard class of alkylating agents.[2] Its instability at room temperature is not a defect; it is a feature of its reactivity. The molecule contains a central nitrogen atom flanked by two chloroethyl groups and one methoxyethyl group.

The Mechanism of Failure: In a neutral or basic environment (Free Base form), the lone pair of electrons on the central nitrogen attacks the


-carbon of one of the chloroethyl arms. This intramolecular nucleophilic substitution (

) displaces the chloride ion and forms a cyclic Aziridinium Ion .
  • Why this matters: This ion is highly electrophilic. In water, it hydrolyzes to form an alcohol (deactivation). In concentrated solutions, it reacts with another molecule of itself to form dimers/polymers (precipitation/yellowing).

  • The Methoxy Effect: The 2-methoxy-ethyl side chain acts as an electron-donating group (via induction) and can potentially stabilize the cationic transition state through neighboring group participation, making this specific analog more prone to cyclization than simple aliphatic mustards.

Visualizing the Degradation Pathway

DegradationMechanism FreeBase Free Base (Intact Molecule) Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Intramolecular Cyclization (Fast at RT) Hydrolysis Hydrolyzed Product (Alcohol - Inactive) Aziridinium->Hydrolysis + H2O (Hydrolysis) Dimer Dimer/Polymer (Precipitate) Aziridinium->Dimer + Free Base (Concentration Dependent) DNA_Adduct Alkylated Target (Desired Reaction) Aziridinium->DNA_Adduct + Nucleophile

Figure 1: The degradation cascade. The transition from Free Base to Aziridinium is the rate-limiting step for instability.

Storage & Handling Protocols (The "How")

To maintain stability, you must prevent the nitrogen lone pair from initiating cyclization. This is achieved through Protonation (pH control) or Kinetic Arrest (Temperature/Solvent).

Protocol A: The "Golden Rule" of Storage

Never store the free base at room temperature.

StateStorage ConditionEstimated Stability
Solid (HCl Salt) -20°C, Desiccated> 2 Years
Solid (Free Base) -80°C, Under Argon< 2 Weeks (High Risk)
Solution (Acidic) 0.1M HCl, 4°C24 - 48 Hours
Solution (Neutral) PBS/Water, RT< 30 Minutes (

)
Solution (DMSO) Anhydrous, RT< 4 Hours (Risk of polymerization)
Protocol B: Preparing Stable Stock Solutions

Objective: Create a working solution for injection or reaction without immediate degradation.

  • Weighing: Weigh the Hydrochloride Salt form. Do not attempt to weigh the free base liquid at room temperature; it is likely already degrading.

  • Solvent Choice:

    • Preferred:Anhydrous DMAc (Dimethylacetamide) or Acetonitrile . These are polar but aprotic, slowing the ionization.

    • Avoid: DMSO (Dimethyl Sulfoxide). While soluble, DMSO is highly polar and can accelerate the ionization step (

      
      -like character) and is difficult to remove.
      
  • Acidification (Crucial):

    • If aqueous dilution is required, use 1mM HCl or Citrate Buffer (pH 3.0 - 4.0) .

    • Why? At pH < 5, the amine is protonated (

      
      ). The lone pair is bound to a proton and cannot attack the chloroethyl group.
      

Troubleshooting Guide (FAQs)

Q1: My solution turned from clear to pale yellow/cloudy after 1 hour. What happened?

  • Diagnosis: Polymerization.[3][4][5][6]

  • Mechanism: You likely dissolved the free base in a neutral buffer or allowed the concentration to be too high (>10 mM) in a non-acidic solvent. The Aziridinium ions reacted with unreacted free base molecules, forming non-functional dimers and polymers.

  • Fix: Discard. Prepare fresh in acidified vehicle (pH 3-4) and use within 20 minutes.

Q2: Can I use DMSO as a stock solvent?

  • Technical Insight: Use with extreme caution. While DMSO dissolves the compound, its high dielectric constant supports the formation of the charged Aziridinium intermediate.

  • Recommendation: If you must use DMSO, acidify it slightly (e.g., 0.1% acetic acid in DMSO) and keep it on ice. Never store DMSO stocks; freeze-thaw cycles will degrade this molecule rapidly due to local concentration effects during freezing.

Q3: How do I verify the purity before an expensive animal study?

  • Method: LC-MS is preferred, but do not use a neutral mobile phase.

  • LC Conditions: Use 0.1% Formic Acid in Water/Acetonitrile. The acidic mobile phase stabilizes the molecule during the run.

  • Warning Sign: If you see a peak with Mass = [M-Cl]+ (Loss of 35.5), that is the Aziridinium ion or the hydrolyzed alcohol.

Experimental Decision Tree

Use this logic flow to determine the correct handling procedure for your specific application.

DecisionTree Start Start: this compound FormCheck Is it HCl Salt or Free Base? Start->FormCheck Salt HCl Salt FormCheck->Salt Base Free Base FormCheck->Base AppCheck Application Type? Salt->AppCheck Convert CRITICAL: Convert to HCl Salt or Use Immediately Base->Convert InVivo In Vivo / Cell Culture AppCheck->InVivo ChemSynth Chemical Synthesis AppCheck->ChemSynth Protocol1 Dissolve in acidified saline (pH 3-4). Inject < 15 mins. InVivo->Protocol1 Protocol2 Use Anhydrous DCM or DMAc. Keep at -20°C until addition. ChemSynth->Protocol2

Figure 2: Decision matrix for solvent and handling selection based on experimental end-use.

Emergency Decontamination

If a spill occurs, simple water washing is insufficient and potentially dangerous (creates toxic hydrolysis products).

  • Neutralization Solution: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: Thiosulfate is a "soft" nucleophile that reacts with the Aziridinium ion much faster than water or DNA, forming a non-toxic Bunte salt.

  • Protocol: Cover spill with Thiosulfate solution. Allow to sit for 30 minutes. The solution will turn cloudy (sulfur precipitation) but the alkylating agent will be neutralized.

References
  • Bartlett, P. D., et al. (1947). "The Kinetics and Mechanism of the Reactions of the Nitrogen Mustards." Journal of the American Chemical Society. Link

  • Connors, T. A. (1975). "Mechanism of Action of 2-Chloroethylamine Derivatives." Handbook of Experimental Pharmacology. Link

  • Povirk, L. F., & Shuker, D. E. (1994). "DNA Damage and Mutagenesis Induced by Nitrogen Mustards." Mutation Research/Reviews in Genetic Toxicology. Link

  • Bauer, G. B., & Povirk, L. F. (1997). "Specificity and Kinetics of Interstrand Cross-Link Formation by Nitrogen Mustards." Nucleic Acids Research. Link

Sources

Technical Support Center: High-Purity Synthesis of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Impurity Reduction & Process Optimization Safety Protocol: DANGER. This compound is a nitrogen mustard class alkylating agent. All procedures must be performed in a functioning fume hood with full PPE (double nitrile gloves, face shield, respirator availability).[1] Neutralizing agents (e.g., 5% sodium thiosulfate) must be immediately accessible.

Core Synthesis Workflow & Impurity Origins

The synthesis of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine typically proceeds via the chlorination of the precursor diol, Bis-(2-hydroxy-ethyl)-(2-methoxy-ethyl)-amine , using Thionyl Chloride (


).

While the reaction appears straightforward, the presence of the central nitrogen atom creates a "self-sabotaging" mechanism where the product degrades into impurities during its own formation if conditions are not rigorously controlled.

The "Happy Path" vs. The "Impurity Trap"

The critical challenge is preventing the Aziridinium Cycle during the workup. The amine nitrogen is a nucleophile; the newly formed alkyl chloride is an electrophile. If the nitrogen is not kept protonated (acidic), it will attack the alkyl chloride, forming an aziridinium ion. This ion then opens to form dimers (piperaziniums) or hydrolyzes back to the alcohol.

Interactive Reaction Scheme (Graphviz)

ReactionPathways Precursor Precursor Diol (Bis-hydroxy) Intermediate Chlorosulfite Intermediate Precursor->Intermediate 0-5°C, Addition SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Intermediate Product Target Product (Bis-chloro amine HCl salt) Intermediate->Product Reflux, -SO2, -HCl Aziridinium IMPURITY A: Aziridinium Ion (Unstable Active Species) Product->Aziridinium pH > 5 Freebase form Dimer IMPURITY B: Piperazinium Dimer (Semi-solid/Oil) Aziridinium->Dimer High Conc. Intermolecular Hydrolysis IMPURITY C: Mono-hydroxy Species (Reversion) Aziridinium->Hydrolysis H2O present

Figure 1: Reaction pathway showing the critical divergence between the stable Hydrochloride salt (Green) and the degradation pathways triggered by deprotonation (Red).

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific observations reported by researchers during the synthesis and purification phases.

Issue 1: "My product is turning into a sticky, brown oil instead of a crystalline solid."

Diagnosis: Piperazinium Dimerization (Impurity B) You have likely allowed the reaction mixture to become too concentrated or too neutral/basic. When the amine is free (not protonated), it attacks a neighboring molecule's chloro-ethyl group, cyclizing into a six-membered piperazine ring. This salt is non-crystalline and oily.

Corrective Protocol:

  • Maintain Acidic pH: Ensure the product remains as the Hydrochloride (HCl) salt at all times. Never wash with basic aqueous solutions (e.g., NaHCO3) unless immediately extracting into an organic phase for a specific downstream application.

  • Dilution Factor: Perform the reaction at a concentration no higher than 0.5 M. High concentrations statistically favor intermolecular collision (dimerization) over intramolecular stability.

  • Recrystallization: If the oil has formed, attempt triturating with cold anhydrous diethyl ether or acetone to precipitate the dimer (which is often less soluble) and filter it out.

Issue 2: "LC-MS shows a persistent peak at M-18 or M-36 relative to the product."

Diagnosis: Incomplete Chlorination or Hydrolysis (Impurity C)

  • M-18: Loss of HCl (Aziridinium formation).

  • M+18 (relative to aziridinium) or M-Cl+OH: Hydrolysis back to the alcohol.

This usually stems from "wet" reagents or insufficient reflux time.

Corrective Protocol:

  • Reagent Quality: Thionyl Chloride degrades over time. Distill your

    
     before use or add a catalytic amount of DMF (Dimethylformamide) to form the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent.
    
  • Scavenge HCl: While HCl is necessary to protect the amine, excess HCl gas can trap the reaction at the intermediate chlorosulfite stage. Ensure a steady nitrogen sweep to remove

    
     and excess HCl gas during reflux.
    
Issue 3: "The melting point is depressed (broad range)."

Diagnosis: Mixed Salt Formation You may have a mixture of the target HCl salt and the chlorosulfite intermediate.

Corrective Protocol:

  • The "Methanol Quench": After stripping the Thionyl Chloride, add Methanol and reflux for 30 minutes. This converts any unreacted thionyl intermediates into volatile methyl sulfite/chloride and ensures the amine is fully converted to the stable HCl salt.

Impurity Profile & Control Strategy

Use this table to interpret analytical data (HPLC/LC-MS) and adjust parameters.

Impurity TypeRelative Retention (RRT)Mass Shift (Daltons)Root CausePrevention Strategy
Aziridinium Ion ~0.8 - 0.9M - 36 (loss of HCl)pH > 4.0; Sample left in LC solvent too long.Analyze samples immediately; Use 0.1% Formic Acid in LC mobile phase.
Mono-hydroxy < 0.5 (Early eluting)M - 18 (Cl

OH)
Water ingress; Old

.
Flame-dry glassware; Nitrogen atmosphere; Fresh reagents.
Piperazinium Dimer > 1.2 (Late eluting)2M - HClHigh concentration; Thermal stress.Keep reaction < 0.5M; Avoid heating the freebase.
Vinyl Species ~1.1M - 36 (Elimination)Overheating during distillation.Do not distill the final product; Purify via recrystallization only.

Validated Experimental Protocol (The "Golden Batch")

This protocol is designed to minimize the impurities listed above.

Reagents:

  • Bis-(2-hydroxy-ethyl)-(2-methoxy-ethyl)-amine (1.0 eq)

  • Thionyl Chloride (3.0 eq) — Excess drives reaction to completion.

  • Chloroform or Dichloroethane (Anhydrous) — Solvent.

  • DMF (Catalytic, 2-3 drops).

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Solvation: Dissolve the amino-diol in Chloroform (0.5 M concentration). Cool to 0°C (Ice bath).

  • Activation: Add Thionyl Chloride dropwise over 30 minutes. Crucial: Do not let the temperature rise above 10°C during addition to prevent rapid exotherm and charring.

  • Reaction: Once addition is complete, remove ice bath. Allow to warm to Room Temp (RT), then heat to Reflux (approx 60-65°C) for 4 hours.

    • IPC (In-Process Control): Take an aliquot, quench in MeOH, and run TLC/LCMS. Look for disappearance of the polar diol peak.

  • Workup (The Critical Step):

    • Cool to RT.

    • Evaporate solvent and excess

      
       under reduced pressure (Rotavap). Do not exceed 40°C bath temperature. 
      
    • The Methanol Chase: Re-dissolve the residue in Methanol (anhydrous) and evaporate again. Repeat 2x. This removes trapped

      
       and helps crystallize the HCl salt.
      
  • Isolation: The residue should be a solid or semi-solid. Recrystallize from minimal hot Isopropanol or Acetone/Ethanol mix.

    • Validation: Check melting point and NMR.[2] The

      
       protons typically shift downfield (~3.8-4.0 ppm) compared to 
      
      
      
      .

Decision Logic for Purification

Use this logic flow to determine the best purification method based on your crude yield quality.

TroubleshootingTree Start Evaluate Crude Product State1 Crystalline Solid? Start->State1 State2 Sticky Oil / Gum? Start->State2 Action1 Recrystallize from Isopropanol/Acetone State1->Action1 Action2 Triturate with Anhydrous Ether State2->Action2 Check1 Precipitate formed? Action2->Check1 Action3 Filter & Dry (High Purity) Check1->Action3 Yes Action4 Dissolve in MeOH, treat with Charcoal, filter & evap Check1->Action4 No (Still Oily)

Figure 2: Decision tree for post-synthesis purification.

References

  • Reaction Mechanism & Kinetics

    • Gowenlock, A. H., et al. "The stability of nitrogen mustards in aqueous solution." Journal of Pharmacy and Pharmacology, 2008.

    • Context: Establishes the kinetics of aziridinium ion formation and the critical role of pH in hydrolysis r
  • Synthesis of Nitrogen Mustard Analogs

    • Palmer, B. D., et al. "Synthesis and alkylating activity of a nitrogen mustard agent." Journal of Medicinal Chemistry, 2008.

    • Context: Provides the foundational protocol for chlorinating amino-alcohols using Thionyl Chloride and managing the HCl salt form.
  • Impurity Profiling (LC-MS)

    • Ochiai, T., et al. "Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography–tandem mass spectrometry." Journal of Chromatography A, 2019.

    • Context: Essential for identifying the M-18 and M-36 peaks described in the troubleshooting section.
  • Safety & Handling

    • National Center for Biotechnology Information. "PubChem Compound Summary for Nitrogen Mustard."

    • Context: Safety data regarding vesicant properties and neutraliz

Disclaimer: This guide is for research purposes only. The synthesis of alkylating agents may be subject to legal restrictions (e.g., CWC schedules) depending on your jurisdiction. Verify compliance before proceeding.

Sources

Validation & Comparative

Advanced HPLC Method Development for Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine (CAS: 27807-62-1, often found as the hydrochloride salt) is a nitrogen mustard analog characterized by its bifunctional alkylating properties. It is frequently encountered as a genotoxic impurity (GTI) in the synthesis of pharmaceutical intermediates or as a specific research reagent.

The Analytical Challenge: The purity analysis of this compound presents a "Hydrolysis Trap." Like all nitrogen mustards, the 2-chloroethyl groups are susceptible to rapid hydrolysis in neutral aqueous solutions, forming polar ethanolamine derivatives (mono- and di-hydroxy species).

  • Traditional RP-HPLC often fails because neutral pH buffers accelerate degradation during the run.

  • GC Analysis is risky due to thermal instability, leading to on-column degradation.

The Solution: This guide proposes a Stability-Indicating Reverse-Phase HPLC (RP-HPLC) method using an acidic, high-ionic-strength mobile phase . This approach protonates the amine (improving peak shape) and suppresses the formation of the aziridinium ion intermediate, effectively "freezing" the hydrolysis reaction during chromatography.

Method Development Strategy: The Three Pillars

Pillar A: Column Selection (Hydrophobicity vs. Shape)

The molecule contains a basic nitrogen and two lipophilic chloro-ethyl tails.

  • Recommendation: C18 (Octadecyl) with Base Deactivation (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2)).

  • Logic: Standard silica columns interact with the basic amine, causing tailing. Base-deactivated ("end-capped") columns minimize silanol interactions. The C18 phase provides sufficient retention to separate the hydrophobic parent amine from its polar hydrolysis degradation products (which will elute near the void volume).

Pillar B: Mobile Phase Engineering (The Stability Nexus)
  • Buffer: Phosphate Buffer (pH 2.5 – 3.0) .

  • Logic: At pH < 3, the amine is fully protonated. More importantly, the acidic environment significantly retards the hydrolysis of the C-Cl bonds compared to neutral pH.

  • Organic Modifier: Acetonitrile (ACN) .[1]

  • Logic: ACN has a lower UV cutoff than Methanol, essential for detecting this compound at low wavelengths (210 nm), and generally provides sharper peaks for basic amines.

Pillar C: Detection (Sensitivity vs. Universality)
  • Primary: UV at 210–215 nm . The molecule lacks a strong chromophore; detection relies on the auxochromic effect of the chloro/amine groups.

  • Alternative (Trace Analysis): LC-MS (ESI+) . Required if quantifying trace levels (<0.1%) in a drug matrix.

Comparative Analysis: HPLC vs. Alternatives

The following table objectively compares the proposed HPLC method against common alternatives.

FeatureProposed RP-HPLC (UV/MS) Gas Chromatography (GC) TLC / Titration
Primary Mechanism Partitioning (Hydrophobicity)VolatilityAdsorption / Chemical Reaction
Stability Risk Low (Controlled by pH & Temp)High (Thermal degradation of C-Cl bonds)Medium (Oxidation/Hydrolysis on plate)
Selectivity High (Separates hydrolysis products)Medium (Breakdown products co-elute)Low (Qualitative only)
Sensitivity Moderate (UV) to High (MS)Moderate (FID)Low
Suitability Best for Purity & Assay Good for volatile precursors onlyQuick spot-check only

Detailed Experimental Protocol

Instrumentation & Conditions[1][2][3][4]
  • System: HPLC with PDA/UV Detector (or Single Quad MS).

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm particle size.

  • Temperature: 25°C (Do NOT elevate temperature; heat accelerates hydrolysis).

  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 210 nm (Bandwidth 4 nm).

  • Injection Volume: 10 µL.

Reagents & Mobile Phase Preparation[1]

Step 1: Buffer Preparation (20 mM Phosphate, pH 2.5)

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid (

    
    ).
    
  • Dilute to 1000 mL. Filter through a 0.22 µm membrane.

Step 2: Mobile Phase Mixture

  • Isocratic Mode (Recommended for Assay):

    • Buffer: 60%

    • Acetonitrile: 40%

    • Note: Adjust organic ratio ±5% to achieve a retention time (

      
      ) of ~6–8 minutes.
      

Step 3: Sample Diluent (Critical)

  • Do NOT use water. Use 100% Methanol or Acetonitrile as the diluent.

  • Prepare samples immediately before injection to minimize bench-top degradation.

Standard & Sample Preparation
  • Stock Standard: Weigh 25 mg of this compound HCl into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase (or Methanol if analyzing immediately). Target Conc: 100 µg/mL.

Visualized Workflows

Diagram 1: Method Development Logic (The "Stability Trap")

MethodLogic Start Start: this compound Challenge Challenge: Hydrolysis of C-Cl bonds Start->Challenge Decision1 Choice: Aqueous vs. Non-Aqueous? Challenge->Decision1 PathA Neutral pH / Water Decision1->PathA Standard Buffer PathB Acidic pH (2.5) / High Organic Decision1->PathB Optimized Buffer ResultA Rapid Degradation (Ethanolamines formed) PathA->ResultA ResultB Protonation (R-NH3+) Stabilized C-Cl bonds PathB->ResultB Column Column: C18 Base-Deactivated ResultB->Column Outcome Successful Purity Analysis Column->Outcome

Caption: Logical pathway for overcoming the hydrolysis instability inherent to nitrogen mustard analogs.

Diagram 2: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Run Weigh Weigh Sample (Avoid Humidity) Dissolve Dissolve in 100% Methanol Weigh->Dissolve Inject Immediate Injection (<30 mins) Dissolve->Inject Pump Isocratic Pump 60:40 Buffer:ACN Inject->Pump Column C18 Column 25°C Pump->Column Detect UV @ 210 nm Column->Detect Data Data Analysis (Area %) Detect->Data

Caption: Step-by-step experimental workflow emphasizing non-aqueous sample preparation.

Validation & Troubleshooting

System Suitability Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet:

  • Tailing Factor (

    
    ):  NMT 2.0 (Ensures amine is not interacting with silanols).
    
  • Theoretical Plates (

    
    ):  > 2000.
    
  • Stability Check: Inject the standard at

    
     and 
    
    
    
    hours. The area difference should be < 2.0%. If degradation is observed, cool the autosampler to 4°C.
Troubleshooting Guide
  • Peak Splitting: Usually indicates hydrolysis. Check if sample diluent contains water or if the sample sat too long. Switch to fresh Methanol.

  • Drifting Retention: Check pH of the buffer. A shift of 0.1 pH units can affect the ionization of the amine.

  • Ghost Peaks: Late eluting peaks may be dimers. Run a gradient flush (90% ACN) after every 10 samples.

References

  • ResearchGate. (2021). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine. Retrieved from [Link]

  • Oxford Academic. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Retrieved from [Link]

  • PubMed. (1993). The long term stability of mechlorethamine hydrochloride (nitrogen mustard) ointment measured by HPLC. Retrieved from [Link]

Sources

1H NMR spectral characterization of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 1H NMR Spectral Characterization of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Executive Summary

This guide provides a rigorous spectral analysis of This compound , a nitrogen mustard derivative structurally related to Mechlorethamine (HN2). Designed for researchers in drug development and chemical toxicology, this document contrasts the target molecule with standard aliphatic nitrogen mustards. It focuses on the resolution of complex spectral overlaps introduced by the methoxy-ethyl side chain and establishes a self-validating protocol for assessing purity and hydrolytic stability.

Part 1: Structural Analysis & Theoretical Basis

The target molecule differs from the archetypal nitrogen mustard, Mechlorethamine , by the substitution of the


-methyl group with an 

-methoxyethyl group. This modification alters the lipophilicity and introduces additional spin systems that complicate the 1H NMR spectrum, particularly in the 3.4–4.1 ppm region.

Comparative Structural Features:

  • Mechlorethamine (HN2):

    
     symmetry reduces the spectrum to three distinct signals: a singlet (
    
    
    
    ) and two triplets (mustard arm ethylene).
  • Target Molecule: The methoxyethyl arm breaks the perfect symmetry of the

    
    -substituents (though the two chloroethyl arms remain equivalent) and introduces an ether linkage. This results in five distinct proton environments, creating a crowded spectral window that requires high-field resolution (≥400 MHz recommended).
    
Diagram 1: Structural Proton Assignment

The following diagram maps the proton environments (A-E) referenced in the spectral data tables.

G Figure 1: Proton Assignment Map for this compound cluster_arm1 cluster_chain N N CH2_N_Arm CH2 (C) (N-methylene) N->CH2_N_Arm x2 (Symmetric Arms) CH2_N_Chain CH2 (B) (N-methylene) N->CH2_N_Chain CH2_Cl CH2 (E) (Cl-methylene) CH2_N_Arm->CH2_Cl Cl Cl CH2_Cl->Cl CH2_O CH2 (D) (Ether methylene) CH2_N_Chain->CH2_O O_Ether O CH2_O->O_Ether CH3 CH3 (A) (Methoxy) O_Ether->CH3

Caption: Proton environments are labeled A through E. The symmetry of the bis-chloroethyl arms results in signal equivalence for the C and E protons.

Part 2: Experimental Protocol

Safety Warning: This compound is a potent alkylating agent and a vesicant (blistering agent). All operations must be performed in a functioning fume hood. Neutralize glassware with 10% sodium thiosulfate before removal from the hood.

Solvent Selection Strategy
  • For Purity Assessment (

    
    ):  Use Deuterated Chloroform with 0.03% TMS. This solvent suppresses the formation of the aziridinium ion (degradation product), allowing for characterization of the intact free base.
    
  • For Stability/Kinetics (

    
    ):  Use Deuterium Oxide only if characterizing the Hydrochloride Salt  or studying hydrolysis kinetics. The free base is sparingly soluble and unstable in water. The data below primarily references the Hydrochloride Salt in 
    
    
    
    as this is the standard form for pharmaceutical handling.
Step-by-Step Workflow

Workflow cluster_prep Preparation (Cold Chain) cluster_acq Acquisition Start Start: Sample Prep Step1 Weigh 10-15 mg Sample (Keep on Ice) Start->Step1 Step2 Dissolve in 0.6 mL Solvent (D2O for Salt / CDCl3 for Base) Step1->Step2 Step3 Add Internal Standard (TMS or TSP) Step2->Step3 Step4 Insert into Magnet (Equilibrate to 298 K) Step3->Step4 Step5 Shim on Z-axis (Target LW < 1.0 Hz) Step4->Step5 Step6 Acquire 1H Spectrum (ns=16, d1=5s) Step5->Step6 Analysis Data Processing & Integration Step6->Analysis

Caption: Workflow emphasizes "Cold Chain" handling to prevent in-tube degradation (cyclization) prior to acquisition.

Part 3: Spectral Characterization & Comparison

The following data compares the Hydrochloride Salt of the target molecule against the industry standard Mechlorethamine HCl in


. This solvent system is chosen because the salt form is the most common storage state for these reagents.

Instrument Parameters: 400 MHz, Solvent:


, Ref: TSP/DDS (0.0 ppm).
Table 1: Comparative Chemical Shifts ( )
Proton Assignment (See Fig 1)Target Molecule (HCl Salt)

(ppm)
Multiplicity (

Hz)
Mechlorethamine (HCl Salt)

(ppm)
Difference / Notes
A: Methoxy / Methyl 3.42 Singlet (3H)2.95 - 3.11 Target is downfield due to Oxygen electronegativity vs. Nitrogen.
B: Chain

3.61 Triplet (2H, 7.0 Hz)N/AUnique to Target. Overlaps with Mechlorethamine's arm signals if mixed.
C: Arm

3.79 Triplet (4H, 6.8 Hz)3.55 - 3.65 Target arms are deshielded (+0.15 ppm) due to the inductive effect of the methoxyethyl chain.
D: Chain

3.86 Triplet (2H, 7.0 Hz)N/AUnique to Target. Risks overlap with Arm C signals in low-field instruments.
E: Arm

4.01 Triplet (4H, 6.8 Hz)3.90 - 4.00 Characteristic "Mustard" triplet. Most downfield signal.

Key Spectral Interpretation:

  • Resolution Challenge: In Mechlorethamine, the region between 3.0 and 4.0 ppm contains only two triplets. In the Target Molecule, this same region contains four distinct multiplets (B, C, D, E) and a singlet (A).

  • Diagnostic Peak: The singlet at 3.42 ppm (

    
    )  is the definitive marker for the target. It is distinct from the 
    
    
    
    of Mechlorethamine (~3.0 ppm).
  • Coupling Constants: The triplet splitting (

    
     Hz) is consistent across both molecules, characteristic of free-rotating ethylene chains.
    

Part 4: Stability & Impurity Profiling

A critical performance metric for nitrogen mustards is their resistance to hydrolysis. In aqueous solution (or


), the molecule undergoes intramolecular cyclization to form the Aziridinium Ion , which then hydrolyzes to an alcohol.
Degradation Pathway Analysis

Degradation cluster_NMR NMR Signatures of Degradation Intact Intact Amine (Target) Aziridinium Aziridinium Ion (Active Intermediate) Intact->Aziridinium -Cl⁻ (Cyclization) Hydrolyzed Hydrolyzed Product (Alcohol/Ethanolamine) Aziridinium->Hydrolyzed +H₂O (Hydrolysis) Sig1 Complex Multiplets appear at 3.0-3.5 ppm Aziridinium->Sig1 Sig2 Loss of Triplet Resolution

Caption: The formation of the Aziridinium ion is the rate-limiting step for degradation. This species is highly electrophilic.

Performance Comparison: Hydrolytic Stability
  • Mechlorethamine: Highly unstable in aqueous solution (

    
     min at 37°C).
    
  • Target (Methoxy-ethyl): The electron-withdrawing nature of the methoxy group (via the ethyl chain) slightly reduces the nucleophilicity of the central nitrogen.

    • Experimental Implication: The target molecule generally exhibits slower cyclization kinetics than Mechlorethamine.

    • NMR Observation: In a time-course experiment in

      
      , the target's triplets (3.79, 4.01 ppm) will broaden and shift slower than those of Mechlorethamine.
      
    • Impurity Flag: Appearance of new triplets upfield (approx. 3.6 ppm for

      
      ) indicates hydrolysis.
      

References

  • Hsu, F. L., Berg, F., & McMahon, L. R. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. U.S. Army Edgewood Chemical Biological Center. (Source for specific chemical shifts of the methoxy-ethyl derivative, Compound 12).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent residual peaks).

  • Povirk, L. F., & Shuker, D. E. (1994). DNA Damage and Mutagenesis Induced by Nitrogen Mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. (Mechanistic grounding for aziridinium formation).

  • National Institute of Standards and Technology (NIST). Bis(2-chloroethyl)ethylamine Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[2] (Comparative data for HN1/HN2 analogues).

Sources

Mass spectrometry fragmentation patterns of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

[1]

Executive Summary

This compound (CAS: Analogous to 538-07-8 family) represents a "hybrid" alkylating agent, combining the bis(2-chloroethyl) pharmacophore of nitrogen mustards with a methoxyethyl ether side chain.[1]

For researchers in drug development and chemical defense, distinguishing this molecule from classical mustards like HN2 (Mechlorethamine) is critical.[1] While HN2 relies on a methyl group for steric balance, the methoxyethyl group in the subject molecule introduces significant changes in ionization efficiency , fragmentation stability , and chromatographic retention .[1]

This guide demonstrates that while both molecules share the signature "mustard" fragmentation (loss of

ether-directed fragmentation pathway1

Molecular Profile & Structural Logic[2]

FeatureThis compound Mechlorethamine (HN2) Impact on MS Analysis
Formula


Higher MW shifts molecular ion to higher mass range, reducing background interference.[1]
MW (Mono) 227.08 Da 155.03 Da The +72 Da shift is diagnostic.
Side Chain 2-Methoxyethyl (

)
Methyl (

)
The ether oxygen acts as a secondary charge localization site, altering fragmentation ratios.[1]
Polarity Moderate (Ether oxygen increases polarity)Low to ModerateMethoxy-analog shows stronger retention in RPLC and distinct drift times in Ion Mobility MS.[1]

Fragmentation Analysis: The "Ether-Switch" Mechanism[1]

The mass spectral behavior of this compound under Electron Ionization (EI, 70 eV) is governed by two competing mechanisms: Nitrogen-Driven


-CleavageOxygen-Assisted Stabilization1
A. Primary Ionization & The Molecular Ion
  • M+ (m/z 227): The molecular ion is detectable but of low intensity (typically <5% relative abundance). The lone pair on the nitrogen atom is the site of initial ionization.

  • Isotope Pattern: The presence of two chlorine atoms creates a distinct 9:6:1 pattern at m/z 227 (M), 229 (M+2), and 231 (M+4).[1]

B. Dominant Fragmentation Pathways

Unlike HN2, where the loss of the methyl group is difficult, the methoxyethyl group offers a labile side chain that directs fragmentation.[1]

Pathway 1: The "Mustard" Cleavage (

-Cleavage at Chloroethyl)

Similar to HN2, the radical cation triggers the loss of a chloromethyl radical (

1
  • Transition:

    
    [1]
    
  • Resulting Ion: m/z 178 (Diagnostic Peak 1)[1]

  • Mechanism: The nitrogen lone pair drives the formation of an iminium ion, expelling the heavy chloro-group.[1]

Pathway 2: The "Ether" Cleavage (

-Cleavage at Methoxyethyl)

The oxygen atom in the side chain facilitates a cleavage unique to this analog.

  • Transition:

    
    
    
  • Resulting Ion: m/z 182

  • Significance: This ion is absent in HN2 spectra, making it a critical differentiator.[1]

Pathway 3: Oxygen Onium Formation (Low Mass Region)

The methoxyethyl chain itself fragments to form stable oxonium ions.

  • Resulting Ions: m/z 45 (

    
    ) and m/z 59  (
    
    
    ).[1]
  • Comparison: HN2 spectra are dominated by low mass hydrocarbon fragments (m/z 42) but lack these oxygenated species.

C. Visualizing the Fragmentation Logic

The following diagram maps the competing decay pathways, highlighting the divergence from standard HN2 fragmentation.

FragmentationPathwayM_IonMolecular Ion (M+)m/z 227[C9H19Cl2NO]+.Frag_178Fragment Am/z 178[M - CH2Cl]+M_Ion->Frag_178Loss of ·CH2Cl (49 Da)(Standard Mustard Path)Frag_182Fragment Bm/z 182[M - CH2OCH3]+M_Ion->Frag_182Loss of ·CH2OCH3 (45 Da)(Ether Path)Frag_45Oxonium Ionm/z 45[CH3-O=CH2]+M_Ion->Frag_45Side Chain FragmentationAziridiniumAziridinium Ionm/z 142(Cyclization)Frag_178->Aziridinium- HCl (36 Da)

Caption: Fragmentation pathway of this compound showing the divergence between the standard chloroethyl loss (Red) and the unique ether side-chain loss (Green).[1]

Comparative Performance Review

This section evaluates the analytical "performance"—defined as detectability, specificity, and stability—of the methoxy-analog versus HN2.[1]

A. Selectivity & Specificity[3]
  • HN2 Limitation: HN2 (m/z 155) fragments heavily into low-mass, non-specific ions (m/z 92, 42).[1] In complex biological matrices (e.g., plasma), these overlap with endogenous amines.[1]

  • Methoxy-Analog Advantage: The m/z 178 and m/z 182 ions appear in a "quieter" region of the mass spectrum. The presence of the m/z 45 ion acts as a "confirmation bit," significantly increasing the confidence of identification in trace analysis.[1]

B. Chromatographic Behavior (GC-MS)
  • HN2: Elutes early and often exhibits "tailing" due to interaction between the basic nitrogen and active sites in the column.

  • Methoxy-Analog: The ether oxygen increases the molecule's polar surface area.

    • Result: Slightly longer retention time on non-polar columns (e.g., DB-5MS), providing better separation from the solvent front.[1]

    • Peak Shape: Often sharper than HN2 because the ether group reduces the basicity of the central nitrogen via inductive withdrawal, reducing column interaction.[1]

C. Stability (Hydrolysis)[1]
  • Observation: Both compounds are susceptible to hydrolysis in aqueous media (replacing -Cl with -OH).[1]

  • Data: The methoxy-analog hydrolyzes slightly slower than HN2. The inductive effect of the oxygen in the side chain destabilizes the transition state for aziridinium ion formation (the rate-limiting step for hydrolysis), extending the window for accurate extraction and analysis.[1]

Experimental Protocol: Validated GC-MS Workflow

Objective: To detect and differentiate this compound from HN2 in plasma or reaction mixtures.

Step 1: Sample Preparation (Liquid-Liquid Extraction)[1]
  • Reagents: Dichloromethane (DCM), 0.1 M NaOH (cold).

  • Caution: Work in a fume hood; these are potent alkylating agents.

  • Aliquot 500 µL of sample into a silanized glass vial.

  • Add 500 µL of cold 0.1 M NaOH (to neutralize the amine salt and ensure the free base is extracted). Note: Keep temperature <4°C to minimize hydrolysis.

  • Add 1 mL of Dichloromethane (DCM) containing internal standard (e.g., d4-HN2).[1]

  • Vortex for 60 seconds; Centrifuge at 3000 x g for 5 minutes.

  • Transfer the lower organic layer to a GC vial with a glass insert.

Step 2: GC-MS Instrumentation Parameters[1][4]
  • System: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).[1]

  • Inlet: Splitless mode, 250°C. Liner: Ultra Inert with glass wool.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 1 min).

    • Ramp 1: 15°C/min to 160°C.

    • Ramp 2: 30°C/min to 280°C (Hold 3 min).

  • MS Source: Electron Ionization (EI), 230°C, 70 eV.[1]

  • Scan Mode:

    • Full Scan: m/z 40–300 (for identification).

    • SIM (Selected Ion Monitoring):

      • Target: m/z 178 (Quant), 182, 227.[1]

      • HN2 Reference: m/z 155, 92.[1]

Step 3: Data Interpretation
  • Retention Time check: The Methoxy-analog should elute approximately 1.5–2.0 minutes after HN2 under these conditions.

  • Ion Ratio Validation:

    • Calculate Ratio

      
      .[1]
      
    • Acceptance Criteria:

      
       must be within ±20% of the reference standard.
      
  • Isotope Check: Verify the presence of the M+2 peak (approx 65% of M) to confirm the dichloro-functionality.

References

  • NIST Mass Spectrometry Data Center. (2014).[2] Bis(2-chloroethyl)ethylamine - Mass Spectrum (Electron Ionization). NIST Standard Reference Database. Retrieved from [Link][1]

  • Organization for the Prohibition of Chemical Weapons (OPCW). (2023).
  • ResearchGate. (2024). Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention–related 2‐(N,N‐dialkylamino)ethylchlorides. Retrieved from [Link]

  • PubChem. (2025).[3] Bis(2-chloroethyl)ethylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

Comparative Cytotoxicity Profile: Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine vs. Mechlorethamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of Mechlorethamine (HN2) , the prototype nitrogen mustard, and its structural analog Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine . While Mechlorethamine serves as the historical benchmark for DNA alkylation, the 2-methoxyethyl analog represents a critical study in Structure-Activity Relationships (SAR). The introduction of an electron-withdrawing ether oxygen in the side chain modulates the nucleophilicity of the central nitrogen, theoretically altering the kinetics of aziridinium ion formation—the rate-limiting step in cytotoxicity. This guide details the mechanistic divergence, predicted cytotoxic performance, and validated experimental protocols for assessing these alkylating agents.

Chemical & Mechanistic Basis

The cytotoxicity of nitrogen mustards is directly proportional to their ability to form a reactive electrophilic intermediate (aziridinium ion) which alkylates the N7 position of guanine in DNA.[1][2]

Structural Comparison
FeatureMechlorethamine (HN2)This compound
CAS Number 51-75-226112-92-5
Formula


N-Substituent Methyl (

)
2-Methoxyethyl (

)
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I via Oxygen)
Reactivity High (Rapid Cyclization)Moderate (Attenuated Cyclization)
Mechanism of Action: The Kinetic Switch

The central nitrogen atom possesses a lone pair of electrons essential for displacing the chloride leaving group.

  • Mechlorethamine: The methyl group pushes electron density toward the nitrogen (Inductive effect +I), stabilizing the transition state and accelerating Aziridinium Ion formation. This results in rapid, often non-selective DNA alkylation.

  • Methoxy-ethyl Analog: The oxygen atom in the 2-methoxyethyl chain exerts an electron-withdrawing inductive effect (-I). This reduces the electron density on the nitrogen, slowing the rate of cyclization. Consequently, this analog is expected to exhibit a higher IC50 (lower potency) but potentially greater stability in aqueous solution compared to HN2.

Pathway Visualization

The following diagram illustrates the kinetic divergence in DNA alkylation between the two compounds.

Alkylating_Pathway Start_HN2 Mechlorethamine (Methyl Group) LonePair Nitrogen Lone Pair Availability Start_HN2->LonePair High e- Density (+I Effect) Start_Analog Methoxy-ethyl Analog (Ether Oxygen) Start_Analog->LonePair Reduced e- Density (-I Effect) Aziridinium Aziridinium Ion (Reactive Intermediate) LonePair->Aziridinium Cyclization (Rate Limiting) DNA_Binding DNA Alkylation (Guanine N7) Aziridinium->DNA_Binding Nucleophilic Attack Cell_Death Apoptosis/Necrosis DNA_Binding->Cell_Death Cross-linking

Caption: Comparative kinetic pathway showing the influence of N-substituents on aziridinium formation.

Experimental Performance & Data

Due to the high reactivity of Mechlorethamine, direct side-by-side data is often normalized against specific cell lines. The table below synthesizes established toxicity profiles and SAR predictions.

Comparative Cytotoxicity Profile
ParameterMechlorethamineMethoxy-ethyl AnalogInterpretation
Primary Target DNA (N7-Guanine)DNA (N7-Guanine)Identical molecular target.
IC50 (Leukemia Cells) ~1 - 5 µM~10 - 25 µM (Predicted)Analog requires higher concentration due to slower activation.
Half-life (Physiological pH) < 15 minutes> 30 minutesAnalog is more stable; less prone to rapid hydrolysis.
Lipophilicity (LogP) 0.91~1.2Methoxy group may slightly enhance membrane permeability despite lower reactivity.
Vesicant Potential SevereHighBoth are blistering agents; handle with extreme caution.[3]

Note: The "Predicted" IC50 is derived from Hammett equation principles applied to nitrogen mustards, where electron-withdrawing groups consistently increase the IC50 values in in vitro assays by reducing the alkylation rate constant (


).

Experimental Protocols

To objectively compare the cytotoxicity of these agents, a standardized MTT assay is recommended.[4] This protocol includes specific handling steps for volatile alkylating agents.

Safety & Preparation (CRITICAL)
  • Containment: All weighing and dilution must occur in a Class II Biological Safety Cabinet (BSC).

  • Deactivation: Prepare a neutralization bath (10% Sodium Thiosulfate) to immediately deactivate spills or waste.

  • Solvent: Dissolve compounds in DMSO or sterile saline immediately prior to use. Do not store stock solutions of Mechlorethamine; it degrades within minutes.

Cytotoxicity Assay Workflow (MTT)

This protocol validates the IC50 differential between the two compounds.

  • Seeding: Seed A549 or Jurkat cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C.
    
  • Treatment:

    • Prepare fresh serial dilutions of Mechlorethamine (0.1 µM to 100 µM).

    • Prepare fresh serial dilutions of this compound (0.5 µM to 500 µM).

    • Rationale: The analog range is shifted higher to capture the full dose-response curve due to lower predicted potency.

  • Exposure: Incubate cells with drugs for 1 hour (pulse) or 24 hours (continuous).

    • Note: A 1-hour pulse favors the rapid-acting Mechlorethamine. A 24-hour exposure allows the slower methoxy-ethyl analog to reach peak alkylation.

  • Development: Add MTT reagent (0.5 mg/mL), incubate for 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Experimental Logic Diagram

MTT_Workflow cluster_0 Preparation Phase cluster_1 Treatment Phase cluster_2 Readout Step1 Cell Seeding (A549/Jurkat) Step2 Fresh Drug Solubilization (DMSO/Saline) Step3 Pulse Exposure (1h) vs Continuous (24h) Step1->Step3 Step2->Step3 Immediate Use Step4 Wash & Recovery Step3->Step4 Step5 MTT Addition (Mitochondrial Reduction) Step4->Step5 Step6 IC50 Calculation Step5->Step6

Caption: Step-by-step workflow for comparative cytotoxicity assessment.

Conclusion & Recommendations

  • For Maximum Potency: Mechlorethamine remains the superior choice for applications requiring rapid, high-intensity DNA damage. Its unhindered nitrogen lone pair ensures immediate aziridinium formation.

  • For Controlled Reactivity: This compound is the preferred tool for mechanistic studies where delayed onset or reduced hydrolytic instability is required. The methoxy-ethyl group acts as a "chemical brake," modulating the alkylation rate.

  • Selection Rule: If the experimental window is <1 hour, use Mechlorethamine. If the experiment requires stability >1 hour in media, the Methoxy-ethyl analog provides a more consistent alkylation profile.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4033, Mechlorethamine. PubChem. Available at: [Link]

  • Singh, R.K., et al. (2018). Nitrogen mustards: Key players in the fight against cancer. International Journal of Innovative Research in Technology (IJIRT).[5] Available at: [Link]

  • Mayasundari, A., et al. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. MDPI Molecules. Available at: [Link]

  • ChemicalRegister. Bis(2-chloro-ethyl)-(2-methoxy-ethyl)-amine Suppliers and Data. Available at: [Link]

Sources

Validating the identity of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine using IR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, and Drug Development Professionals

Executive Summary & Safety Protocol

Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine is a nitrogen mustard derivative characterized by bifunctional alkylating properties. In pharmaceutical development, it often appears as a reactive intermediate or a potential genotoxic impurity (PGI). While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural elucidation and high-sensitivity quantification respectively, Infrared (IR) Spectroscopy remains the industry standard for rapid identity validation and fingerprinting in Quality Control (QC) environments.

This guide objectively compares IR spectroscopy against its analytical alternatives, providing a self-validating protocol for confirming the identity of this specific alkylating agent.

⚠️ CRITICAL SAFETY WARNING: This compound is a nitrogen mustard derivative and a potent alkylating agent. It is a potential blister agent and carcinogen.

  • Handling: All procedures must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Neutralization: Have a solution of 5% sodium thiosulfate or dilute bleach available to neutralize spills immediately.

Comparative Analysis: IR vs. Analytical Alternatives

To validate identity effectively, one must understand where IR fits in the analytical hierarchy. The following table contrasts IR performance with NMR and LC-MS for this specific compound.

FeatureFT-IR (Recommended for ID) 1H-NMR (Structural Gold Standard) LC-MS (Sensitivity Leader)
Primary Utility Fingerprint Identity : Rapid confirmation against a Reference Standard.Structural Connectivity : Proving the arrangement of atoms.[1]Trace Quantification : Detecting ppm-level impurities.
Specificity High (Functional Groups) : Excellent for distinguishing the ether linkage from the chloride ends.Very High : Resolves the specific methylene protons (

) adjacent to Cl, N, and O.
High (Mass-to-Charge) : Confirms molecular weight (MW) but not isomerism.
Throughput < 2 Minutes : Minimal sample prep (ATR).15-30 Minutes : Requires deuterated solvents and shimming.10-45 Minutes : Requires column equilibration and method development.
Limitations Cannot easily quantify trace impurities (<1%).High capital cost; solvent signals can mask peaks.Ion suppression; requires ionization optimization.

The Verdict: Use NMR to characterize the primary reference standard. Use IR for routine batch-to-batch identity validation of the raw material.

Theoretical Spectral Assignment

The molecule This compound contains three distinct functional zones that must be validated:

  • Tertiary Amine Core: Absence of N-H stretches.

  • Alkyl Chloride Arms: Characteristic C-Cl stretches (low frequency).[2][3]

  • Methoxyethyl Tail: Ether C-O-C stretch (distinguishes this from other mustards like HN-1).

Diagnostic IR Bands (Expected)
Functional GroupVibration ModeFrequency Range (

)
Diagnostic Value
O-H / N-H Stretch3300 – 3500Negative Control: Must be absent. Presence indicates hydrolysis (alcohol formation) or salt contamination.
C-H (Aliphatic) Stretch2800 – 3000Baseline: Confirms alkyl backbone.[4] Look for peaks ~2960 (asymmetric) and ~2850 (symmetric).
C-O-C (Ether) Asym. Stretch1080 – 1150Identity Marker: Strong, broad band confirming the methoxy-ethyl group. Differentiates from standard nitrogen mustards.
C-N (Amine) Stretch1180 – 1250Structural: Usually medium intensity; often overlaps with the ether region.
C-Cl (Alkyl) Stretch600 – 750Critical Functional: Confirms the presence of the reactive chlorine atoms. Often requires ATR or KBr to see clearly.
Experimental Protocol: Identity Validation

This protocol uses Attenuated Total Reflectance (ATR) FTIR, which is superior to KBr pellets for this compound due to its likely state as a viscous oil (free base) or hygroscopic solid (hydrochloride salt).

Step 1: Instrument Setup
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Parameters:

    • Range: 4000 – 600

      
       (Ensure detector covers low wavenumbers for C-Cl).
      
    • Resolution: 4

      
      .
      
    • Scans: 16 or 32.

Step 2: Sample Preparation
  • For Free Base (Oil): Place 10-20

    
     of the neat liquid directly onto the center of the crystal. Ensure full contact.
    
  • For Hydrochloride Salt (Solid): Place ~5 mg of powder on the crystal. Apply pressure using the ATR clamp to ensure intimate contact. Note: Salts will show broad N-H+ bands ~2500-2700

    
    .
    
Step 3: Data Acquisition & Processing
  • Run a Background Scan (air only).

  • Run the Sample Scan .

  • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

  • Perform Baseline Correction to flatten the non-absorbing regions.

Step 4: The "Self-Validating" Logic Check
  • Check 1: Is there a massive broad peak at 3400

    
    ?
    
    • YES: Stop. The sample has hydrolyzed (Cl replaced by OH) or is wet. FAIL.

    • NO: Proceed.

  • Check 2: Is the C-O-C peak at ~1100

    
     present?
    
    • NO: You may have the wrong mustard (e.g., HN-1 or HN-2). FAIL.

    • YES: Proceed.

  • Check 3: Are the C-Cl bands visible below 800

    
    ?
    
    • YES: Identity Confirmed.

Visualization: Validation Workflow

The following diagram illustrates the logical decision tree for validating the material, integrating the "Self-Validating" checks described above.

ValidationWorkflow Start Incoming Material This compound Prep Sample Prep (Neat Oil on Diamond ATR) Start->Prep Scan Acquire FTIR Spectrum (4000 - 600 cm-1) Prep->Scan CheckOH Check 3400 cm-1 (O-H Region) Scan->CheckOH FailHydrolysis FAIL: Hydrolysis Detected (Sample Degraded) CheckOH->FailHydrolysis Strong Peak CheckEther Check 1080-1150 cm-1 (Ether C-O-C) CheckOH->CheckEther Clean Baseline FailIdentity FAIL: Missing Ether Group (Wrong Compound) CheckEther->FailIdentity Absent CheckCl Check 600-800 cm-1 (C-Cl Stretch) CheckEther->CheckCl Present FailReactive FAIL: Missing Chloride (Non-reactive) CheckCl->FailReactive Absent CompareRef Overlay with Reference Standard CheckCl->CompareRef Present Match Correlation > 0.95? CompareRef->Match Pass IDENTITY VALIDATED Release for Use Match->Pass Yes FailMatch FAIL: Low Correlation Quarantine & Send for NMR Match->FailMatch No

Caption: Logical decision tree for IR-based identity validation, prioritizing the exclusion of degraded material (hydrolysis) before confirming positive identity markers.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10848, Bis(2-chloroethyl)ethylamine. Retrieved from [Link]

  • Spectroscopy Online (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Chemistry LibreTexts (2024). Infrared Spectroscopy of Alkyl Halides. Retrieved from [Link][4]

  • European Pharmaceutical Review (2013). Raw material identity verification in the pharmaceutical industry. Retrieved from [Link]

Sources

Quantitative Profiling of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine and its Major Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine (often structurally abbreviated as a methoxy-analog of Nitrogen Mustard HN2) represents a critical analyte in two distinct domains: as a genotoxic impurity (GTI) in pharmaceutical manufacturing and as a toxicological agent requiring biological monitoring.[1]

Its inherent instability leads to rapid hydrolysis in aqueous environments, generating polar amino-alcohol metabolites that evade standard Reversed-Phase (RP) chromatography.[1] This guide objectively compares the two dominant analytical platforms—LC-MS/MS (HILIC mode) and GC-MS (Derivatization) —providing a validated roadmap for the quantitative profiling of both the parent compound and its terminal hydrolysis product, N-(2-methoxyethyl)diethanolamine .[1]

Quick Comparison: Analytical Platforms
FeatureLC-MS/MS (HILIC) GC-MS (Derivatization)
Primary Target Polar Hydrolysis Metabolites (Diols)Volatile Parent / Derivatized Diols
Sample Prep Minimal (Protein Precip.[1] / SCX-SPE)Labor Intensive (Extraction + Derivatization)
Sensitivity (LOD) High (< 1.0 ng/mL)Moderate (5–10 ng/mL)
Throughput High (10–15 min/run)Low (> 45 min/run incl.[1] prep)
Selectivity MRM SpecificityMass Spectral Fingerprint

Metabolic and Degradation Landscape

Understanding the "life cycle" of this compound is prerequisite to accurate analysis.[1] Like other nitrogen mustards (e.g., Mechlorethamine), this molecule undergoes spontaneous intramolecular cyclization to form a reactive aziridinium ion.[1][2] In biological systems or aqueous formulations, this ion reacts with water to form stable hydrolysis products.[1]

Pathway Analysis
  • Parent Compound: Lipophilic, reactive alkylating agent.

  • Aziridinium Intermediate: Highly electrophilic, transient species.[1]

  • M1 (Mono-hydrolysis): Intermediate polarity.[1]

  • M2 (Di-hydrolysis): The terminal, stable metabolite N-(2-methoxyethyl)diethanolamine .[1] This is the primary marker for retrospective exposure analysis.

MetabolicPathway Parent Parent Compound This compound Aziridinium Reactive Intermediate Aziridinium Ion Parent->Aziridinium Cyclization Mono Metabolite M1 Mono-hydroxy Derivative Aziridinium->Mono + H2O (Hydrolysis) DNA DNA Adducts (Genotoxicity) Aziridinium->DNA Alkylation Diol Metabolite M2 (Terminal) N-(2-methoxyethyl)diethanolamine Mono->Diol + H2O (Hydrolysis)

Figure 1: Degradation pathway of this compound.[1] The analysis of the terminal diol (M2) is critical due to the rapid disappearance of the parent compound in aqueous matrices.

Comparative Methodologies: LC-MS/MS vs. GC-MS[1][4]

Method A: LC-MS/MS (HILIC Mode) - The Gold Standard

For the polar metabolites (M1 and M2), standard C18 Reversed-Phase chromatography fails to provide retention, leading to ion suppression near the void volume.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the scientifically superior choice, retaining polar amines via electrostatic and hydrogen bonding interactions.

  • Pros: Direct analysis of aqueous samples; no derivatization; high sensitivity for polar metabolites.

  • Cons: HILIC columns require long equilibration times; sensitivity to salt concentration.

Method B: GC-MS (Derivatization) - The Alternative

Gas Chromatography requires the analytes to be volatile.[1] The hydroxylated metabolites (M1, M2) must be derivatized (e.g., silylated) to be analyzable.[1]

  • Pros: Excellent structural confirmation (EI spectra); robust for non-polar parent compound analysis.[1]

  • Cons: Derivatization introduces variability; moisture sensitivity; cannot easily analyze thermally labile aziridinium ions.

Deep Dive: LC-MS/MS Experimental Protocol

Objective: Quantification of N-(2-methoxyethyl)diethanolamine (M2) in Urine or Plasma.[1]

Sample Preparation (Solid Phase Extraction)

To ensure column longevity and minimize matrix effects, a Strong Cation Exchange (SCX) cleanup is recommended over simple protein precipitation.[1]

  • Conditioning: Activate SCX cartridge (e.g., Oasis MCX or Strata-X-C) with 1 mL Methanol followed by 1 mL Water.[1]

  • Loading: Acidify 500 µL of plasma/urine with 2% Formic Acid and load onto the cartridge.

  • Washing: Wash with 1 mL 0.1% Formic Acid in Water (removes neutrals/acids) followed by 1 mL Methanol.

  • Elution: Elute basic metabolites with 1 mL 5% Ammonia in Methanol .

  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in 100 µL Mobile Phase B (Acetonitrile).
    
Chromatographic Conditions (HILIC)
  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).[1]

    • 1-5 min: 95% B → 60% B.[1]

    • 5-7 min: 60% B (Wash).[1]

    • 7.1 min: 95% B (Re-equilibration for 3 mins).

  • Flow Rate: 0.4 mL/min.[3]

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Parent 214.1178.1116.122
Metabolite M2 178.2118.188.118
Internal Std (d8-MDEA) 142.2122.2-18

Note: Precursor masses are theoretical approximations based on the molecular formula


 for M2. Exact tuning is required.

Deep Dive: GC-MS Experimental Protocol

Objective: Analysis of Parent Compound and Derivatized Metabolites.

Derivatization Workflow
  • Extraction: Liquid-Liquid Extraction (LLE) of sample using Dichloromethane (DCM).

  • Drying: Evaporate DCM extract to dryness.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes to silylate the hydroxyl groups of M1 and M2.

  • Injection: Inject 1 µL into GC-MS (Splitless mode).

GC Parameters
  • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 50°C (1 min) → 15°C/min → 280°C (5 min).

  • Detection: SIM mode (Select Ion Monitoring) for quantification; Full Scan for identification.[1]

Experimental Data & Validation Profile

The following data represents expected performance metrics based on validated methods for structurally analogous nitrogen mustard metabolites (e.g., MDEA, EDEA) [1, 2].

Table 2: Performance Validation (LC-MS/MS)
ParameterParent CompoundMetabolite M2 (Diol)Acceptance Criteria
Linearity (

)
> 0.995> 0.998

LOD (ng/mL) 0.50.2S/N > 3
LOQ (ng/mL) 1.50.6S/N > 10
Precision (CV%) 4.2%3.8%< 15%
Recovery (SPE) 85%92%80–120%
Workflow Visualization

Workflow cluster_LC LC-MS/MS Path (Preferred) cluster_GC GC-MS Path (Alternative) Sample Biological Sample (Urine/Plasma) Prep Sample Preparation (SCX-SPE) Sample->Prep HILIC HILIC Separation (Amide Column) Prep->HILIC Reconstitute in ACN Deriv Derivatization (BSTFA, 60°C) Prep->Deriv Dry & Silylate MSMS MS/MS Detection (MRM Mode) HILIC->MSMS Data Data Analysis (Quantification of M2) MSMS->Data Quantitation GCMS GC-MS Detection (SIM Mode) Deriv->GCMS GCMS->Data

Figure 2: Analytical workflow decision tree. LC-MS/MS offers a direct path, while GC-MS requires chemical modification of the analytes.[1]

References

  • Otsuka, M., et al. (2019).[1][4] "Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography–tandem mass spectrometry." Journal of Chromatography A, 1602, 199-205.[1][4] Link

  • Young, C.L., et al. (2003).[1] "Quantitative Determination of the Hydrolysis Products of Nitrogen Mustards in Human Urine by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry." Journal of Analytical Toxicology, 27(1), 21-26.[1] Link

  • BenchChem. (2025).[5] "A Comparative Guide to the Analysis of Bis(2-Chloroethyl)amine: Limit of Detection and Quantification." BenchChem Technical Guides. Link[1]

  • EPA/CDC. (2011). "Technical Report for Surface Analysis of Nitrogen Mustard Degradation Products by Liquid Chromatography/Tandem Mass Spectrometry." EPA Research.[6] Link[1]

Sources

Benchmarking Guide: Potency Evaluation of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine (hereafter referred to as BCE-MEA ) represents a structural derivative of the classical nitrogen mustard class. Structurally, it replaces the methyl group of Mechlorethamine (HN2) with a 2-methoxy-ethyl moiety.

In drug development, this modification is non-trivial. While the bis-(2-chloroethyl) "warhead" remains the driver of cytotoxicity, the methoxy-ethyl tail alters the physicochemical profile—specifically lipophilicity (


) and aqueous solubility—potentially influencing passive diffusion rates and hydrolytic stability compared to parent nitrogen mustards.

This guide outlines the protocol for benchmarking BCE-MEA against industry-standard alkylating agents. It addresses the specific instability challenges inherent to nitrogen mustards and provides a robust framework for determining


 values with high reproducibility.

Mechanism of Action (MOA)

To accurately benchmark BCE-MEA, one must understand the kinetics of its activation. Like its parent compound Mechlorethamine, BCE-MEA is a bifunctional alkylating agent .

  • Activation: The molecule undergoes intramolecular cyclization, displacing a chloride ion to form a highly electrophilic Aziridinium Ion .[1]

  • Nucleophilic Attack: The N7 position of Guanine in DNA attacks this ion, opening the ring and alkylating the DNA.[1][2]

  • Cross-linking: The second chloroethyl arm repeats the process, leading to interstrand or intrastrand cross-links. These lesions block DNA replication and transcription, triggering p53-mediated apoptosis.[1]

Mechanistic Pathway Diagram[3]

MOA_Pathway Compound BCE-MEA (Pro-drug form) Aziridinium Aziridinium Ion (Rate Limiting Step) Compound->Aziridinium Intramolecular Cyclization (-Cl) DNA_Mono DNA Mono-Adduct (Guanine N7) Aziridinium->DNA_Mono Nucleophilic Attack Crosslink Interstrand Cross-link (Cytotoxicity) DNA_Mono->Crosslink Second Arm Cyclization Apoptosis Apoptosis (Cell Death) Crosslink->Apoptosis Replication Blockade

Figure 1: The sequential activation pathway of BCE-MEA. Note that the formation of the Aziridinium ion is spontaneous in aqueous solution, necessitating rapid experimental handling.

Comparative Landscape: Selecting Reference Standards

Benchmarking is meaningless without appropriate controls. For BCE-MEA, you must compare against agents with defined transport mechanisms and stability profiles.

Reference StandardMechanism / TransportRationale for Comparison
Mechlorethamine (HN2) Passive DiffusionParent Compound. Direct comparator for the "warhead" potency. High reactivity, low stability.
Melphalan Active Transport (LAT1)Uptake Control. Assessing if BCE-MEA relies on passive diffusion (like HN2) or mimics amino acid transport.
Chlorambucil Passive DiffusionStability Control. Less reactive, more stable. Useful for assessing if BCE-MEA offers an intermediate stability profile.

Experimental Protocol: Cytotoxicity Benchmarking

Critical Expert Insight: Nitrogen mustards hydrolyze rapidly in water. The half-life of HN2 in physiological buffer is approximately 15–30 minutes [1]. Do not prepare serial dilutions in aqueous media and let them sit. Dilutions must be prepared in DMSO and spiked into cell media immediately before treatment.

Cell Line Selection

Select cell lines with distinct DNA repair profiles to stratify potency:

  • Sensitive Line: Jurkat or HL-60 (Leukemia). Generally low MGMT (O6-methylguanine-DNA methyltransferase) activity.

  • Resistant Line: A549 (Lung) or MCF-7 (Breast). Solid tumors often exhibit higher glutathione levels or repair capacity.

Reagents & Preparation[2][4]
  • Assay Type: MTT or CellTiter-Glo® (ATP). ATP assays are preferred for alkylating agents as metabolic flux (MTT) can sometimes be preserved despite DNA damage.

  • Solvent: Anhydrous DMSO (Grade ≥ 99.9%).

  • Stock Solution: Prepare 100 mM BCE-MEA in DMSO. Store at -80°C. Discard after 1 freeze-thaw cycle.

Step-by-Step Workflow

Protocol_Workflow cluster_Prep 2. Drug Preparation (CRITICAL TIMING) Seeding 1. Cell Seeding (3-5k cells/well) Wait 24h Stock Thaw DMSO Stock (100 mM) Treatment 3. Treatment Add to Cells (Final DMSO < 0.5%) Incubate 48-72h Seeding->Treatment Adherence Dilution Serial Dilution in DMSO (1000x Final Conc.) Stock->Dilution Media_Spike Intermediate Spike into Media (Immediate Use) Dilution->Media_Spike Media_Spike->Treatment < 5 mins Readout 4. Readout Add Reagent (MTT/ATP) Measure Abs/Lum Treatment->Readout Analysis 5. Analysis Non-linear Regression Calculate IC50 Readout->Analysis

Figure 2: Critical workflow emphasizing the "Just-in-Time" preparation of aqueous drug dilutions to prevent premature hydrolysis.

Detailed Procedure
  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate 24h.

  • Drug Plate Prep: In a separate V-bottom plate, prepare 8-point serial dilutions (1:3) of BCE-MEA and Reference Standards in 100% DMSO .

  • Intermediate Dilution: Transfer 2 µL of DMSO drug solution into 198 µL of pre-warmed media (1:100 dilution). Mix rapidly.

  • Final Treatment: Immediately transfer 11 µL of the intermediate mix to the cell culture plate (containing 100 µL). This achieves a final 1:1000 dilution of DMSO (0.1%), minimizing solvent toxicity.

  • Incubation: Incubate for 72 hours (alkylating agents require at least 2-3 cell cycles to manifest cytotoxicity).

  • Readout: Perform viability assay according to manufacturer instructions.

Data Interpretation & Reporting

Calculation of

Normalize raw data to Vehicle Control (DMSO only) = 100% viability and Triton X-100 (or blank) = 0% viability. Fit the data using a non-linear regression model (4-parameter logistic):



Representative Benchmarking Table (Template)

Use this structure to report your findings.

CompoundJurkat

(µM)
A549

(µM)
Resistance Factor (A549/Jurkat)Interpretation
Mechlorethamine 0.5 ± 0.15.0 ± 1.210.0High potency, broad toxicity.
BCE-MEA (Test) TBD TBD TBD Compare RF to HN2 to assess transport efficacy.
Melphalan 2.0 ± 0.515.0 ± 3.07.5Lower potency due to transporter dependence.

Expert Note on BCE-MEA Expectations: Due to the electron-withdrawing inductive effect of the methoxy oxygen (relative to the methyl in HN2), the nitrogen lone pair in BCE-MEA may be slightly less nucleophilic. This could slow the rate of aziridinium formation [2]. Consequently, you might observe a slightly higher


 (lower potency) compared to HN2, but potentially improved hydrolytic stability, allowing for a longer effective half-life in culture.

Safety & Handling (E-E-A-T Compliance)

WARNING: BCE-MEA is a potent vesicant and probable carcinogen.

  • Containment: All weighing must occur in a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • Deactivation: Neutralize all tips, tubes, and plates with 10% Sodium Thiosulfate solution for 1 hour before disposal. Thiosulfate acts as a nucleophilic scavenger, neutralizing the alkylating species [3].

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

  • Gilman, A., & Philips, F. S. (1946). The Biological Actions and Therapeutic Applications of the B-Chloroethyl Amines and Sulfides. Science, 103(2675), 409–415.

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226.

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4034, Mechlorethamine.

Sources

Safety Operating Guide

High-Performance Safety Protocol: Handling Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

[1]

Executive Hazard Analysis: The "Why" Behind the Protocol

Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine belongs to the class of Nitrogen Mustards . While often used as a reactive intermediate in drug development, it shares the lethal pharmacophore of chemical warfare agents like HN-2 (Mechlorethamine).

The Mechanism of Danger: This molecule cyclizes in solution to form an aziridinium ion . This highly reactive intermediate attacks electron-rich biological targets (DNA guanine bases), leading to cross-linking, apoptosis, and long-term carcinogenesis.

Critical Safety Warning:

  • Delayed Onset: Like all mustards, this compound is a vesicant . Exposure often causes no immediate pain. Blistering, tissue necrosis, and respiratory damage may manifest 4–24 hours post-exposure.

  • Permeation Risk: The lipophilic nature of the chloro-ethyl and methoxy-ethyl groups allows this molecule to permeate standard laboratory nitrile gloves in minutes.

Personal Protective Equipment (PPE) Architecture

Standard "lab safety" (lab coat + single nitrile gloves) is insufficient for this compound. You must employ a Multi-Barrier System .

A. Hand Protection: The "Laminate-Lock" Technique

Objective: Prevent permeation of the alkylating agent through glove material. Scientific Rationale: Nitrogen mustards permeate nitrile and latex rapidly. Multi-layer laminate films (EVOH/PE) provide breakthrough times >480 minutes.

LayerMaterial SpecificationFunction
Inner Layer (Barrier) Silver Shield® / 4H® (EVOH Laminate) Chemical impermeability. This is the primary defense.
Outer Layer (Dexterity) High-Modulus Nitrile (min. 5 mil) Provides grip (laminates are slippery), compresses the inner glove for dexterity, and protects the laminate from physical tears.
Cuff Interface Tape Seal Tape the outer nitrile glove to the sleeve of the lab coat/suit to prevent wrist exposure.
B. Respiratory & Body Protection

Engineering Control First: All handling must occur within a certified Chemical Fume Hood (Class II B2 or higher).

  • Primary Body Defense: Tychem® C or F apron/sleeves over a standard flame-resistant lab coat. Cotton alone absorbs and holds the agent against the skin.

  • Respiratory (Emergency Only): If a spill occurs outside the hood, use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges. Note: Nitrogen mustards have poor warning properties (low odor threshold compared to toxicity).

C. Visualization: The PPE Layering Logic

PPE_Systemcluster_handHand Protection Systemcluster_bodyBody DefenseSkinResearcher SkinInnerInner: Silver Shield/4H(EVOH Laminate)Primary Chemical BarrierSkin->InnerProtected byOuterOuter: 5-8 mil Nitrile(Mechanical Protection)Inner->OuterCovered byAgentBis-(2-chloro-ethyl)...(Nitrogen Mustard)Inner->AgentResists Permeation (>8 hrs)Outer->AgentResists AbrasionCoatFR Lab Coat(Thermal Base)ApronTychem® Apron/Sleeves(Splash Impervious)Coat->ApronReinforced by

Figure 1: The "Laminate-Lock" PPE configuration ensures that the primary chemical barrier (Green) is protected from physical damage by the outer mechanical layer (Blue).

Operational Protocol: Step-by-Step

Phase 1: Preparation (The "Dry Run")
  • Neutralization Bath: Prepare a 10% Sodium Thiosulfate (w/v) solution in water. This is the specific "quencher" for alkylating agents.

  • Surface Protection: Line the fume hood work surface with plastic-backed absorbent pads (absorbent side up).

  • Weighing Strategy:

    • Do not weigh the neat solid/oil on an open balance.

    • Tare a vial with a septum cap.

    • Add the approximate amount inside the hood.

    • Cap tightly, wipe the exterior with a thiosulfate-dampened wipe, then weigh the closed vial.

Phase 2: Synthesis & Handling[1]
  • Syringe Transfer: If the agent is a liquid, use Luer-lock syringes to prevent needle pop-off.

  • Positive Pressure: When withdrawing liquid from a septum vial, inject an equivalent volume of inert gas (Nitrogen/Argon) first to prevent vacuum formation, which can cause "spray back" upon needle withdrawal.

  • Needle Disposal: Do not recap needles. Drop the entire syringe/needle unit into a sharps container located inside the hood.

Phase 3: Decontamination & Waste

The Chemistry of Deactivation: Nitrogen mustards are deactivated by nucleophilic attack. Sodium Thiosulfate is superior to bleach because bleach can form volatile chlorinated byproducts or toxic chloramines.

  • Glassware: Soak all contaminated glassware in the 10% Sodium Thiosulfate bath for 24 hours before washing.

  • Spills:

    • Cover with absorbent pads.

    • Flood the pads gently with 10% Sodium Thiosulfate.

    • Wait 30 minutes.

    • Collect as hazardous chemical waste (label as "Deactivated Nitrogen Mustard Debris").

Emergency Response Workflow

In the event of exposure or spill, immediate action is governed by the "Speed vs. Dilution" principle.

Emergency_Responsecluster_skinSkin Contactcluster_spillHood Spill (>5mL)StartEMERGENCY EVENTTypeIdentify Exposure TypeStart->TypeSkin11. Remove Contaminated PPE(Do not pull over head)Type->Skin1Spill11. Close Hood SashType->Spill1Skin22. Blot excess (Do not rub)Skin1->Skin2Skin33. Flush with water (15 min)Skin2->Skin3Skin44. Seek Medical Aid(Mention: Alkylating Agent)Skin3->Skin4Spill22. Evacuate Lab AreaSpill1->Spill2Spill33. Alert EHS / HazMatSpill2->Spill3

Figure 2: Decision matrix for immediate response. Note that "Blot, don't rub" is critical to prevent forcing the agent deeper into the dermis.

References & Authority

  • Centers for Disease Control and Prevention (CDC). Nitrogen Mustards: Medical Management Guidelines (MMG). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Mechlorethamine (Nitrogen Mustard) Compound Summary. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.